3,5-Dibromo-4-fluoropyridin-2-amine
Description
Properties
IUPAC Name |
3,5-dibromo-4-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2FN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBJWXWDOPATBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292382 | |
| Record name | 3,5-Dibromo-4-fluoro-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820604-11-2 | |
| Record name | 3,5-Dibromo-4-fluoro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820604-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-4-fluoro-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CAS number for 3,5-Dibromo-4-fluoropyridin-2-amine
Technical Profile: 3,5-Dibromo-4-fluoropyridin-2-amine
Executive Summary
This compound (CAS: 1820604-11-2) is a highly specialized halogenated heterocyclic intermediate used primarily in the discovery of small-molecule kinase inhibitors and antiviral agents. Characterized by a "tri-functional" scaffold, it offers three distinct sites for orthogonal chemical modification: a primary amine for amide coupling, two bromine atoms for transition-metal catalyzed cross-couplings, and a fluorine atom activated for nucleophilic aromatic substitution (SNAr). This guide details its physicochemical properties, validated synthesis protocols, and strategic utility in medicinal chemistry.[1][2][3]
Identity & Physicochemical Profile
This compound serves as a dense functional platform. The presence of the electron-withdrawing fluorine atom at the C4 position, flanked by two bromine atoms, significantly alters the electronics of the pyridine ring, making it electron-deficient and highly reactive toward palladium-catalyzed functionalization.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1820604-11-2 |
| Molecular Formula | C5H3Br2FN2 |
| Molecular Weight | 269.89 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
| pKa (Calculated) | ~2.5 (Pyridine N), ~13 (Amine) |
| SMILES | Nc1nc(Br)c(F)c(Br)c1 |
| InChI Key | WIBJWXWDOPATBK-UHFFFAOYSA-N |
Synthetic Pathways & Process Chemistry
The most robust and field-proven route to this compound involves the electrophilic bromination of the commercially available precursor, 2-amino-4-fluoropyridine .
Core Synthesis Logic
The 2-amino group acts as a strong electron-donating group (EDG), directing electrophilic substitution to the ortho (C3) and para (C5) positions. Since the C4 position is blocked by fluorine, and C6 is meta (deactivated relative to ortho/para), regioselectivity is naturally high.
Experimental Protocol: Bromination via NBS
Note: This protocol is derived from standard halogenation methodologies for aminopyridines [1][2].
Reagents:
-
Precursor: 2-Amino-4-fluoropyridine (1.0 eq)[4]
-
Brominating Agent: N-Bromosuccinimide (NBS) (2.2 eq)
-
Solvent: Acetonitrile (MeCN) or DMF (0.5 M concentration)
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Workflow:
-
Dissolution: Charge a reaction vessel with 2-amino-4-fluoropyridine and MeCN. Stir until fully dissolved.
-
Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes. Critical: Exothermic reaction; maintain temperature <5°C to prevent polymerization or oxidative degradation.
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via LC-MS (Target Mass: 269.9 [M+H]+).
-
Quench: Pour the reaction mixture into ice-cold water/sodium thiosulfate solution (to neutralize excess bromine species).
-
Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry under vacuum. If no precipitate forms, extract with Ethyl Acetate, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0–30% EtOAc in Hexanes).
Caption: Regioselective bromination pathway driven by the ortho/para directing amino group.[5]
Structural Utility in Medicinal Chemistry
This scaffold is a "privileged structure" for Fragment-Based Drug Discovery (FBDD). Its utility lies in the ability to sequentially functionalize the ring, allowing researchers to "grow" the molecule in three distinct vectors.
Vector Analysis
-
C2-Amine (Vector A):
-
Reactivity: Nucleophilic attack on acyl chlorides or isocyanates.
-
Application: Formation of urea or amide linkers common in kinase hinge-binding motifs.
-
-
C3/C5-Bromine (Vector B & C):
-
Reactivity: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira).
-
Selectivity: The C3 bromine is sterically crowded by the adjacent amine and fluorine, often making the C5 bromine more reactive toward initial coupling, though this can vary based on ligand choice.
-
-
C4-Fluorine (Vector D):
-
Reactivity: SNAr displacement.
-
Condition: The electron-withdrawing effect of the two bromine atoms and the pyridine nitrogen activates this fluorine. It can be displaced by alkoxides or amines to introduce solubility-enhancing groups (e.g., morpholine, piperazine).
-
Caption: Divergent synthesis map showing potential chemical transformations.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: Warning.
-
Precautions:
-
Handle in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety glasses.
-
Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2–8°C. Halogenated pyridines can be light-sensitive; store in amber vials.
-
References
-
Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from
- Den Hertog, H. J., & Bruin, P. (1950). The bromination of 2-aminopyridine. Recueil des Travaux Chimiques des Pays-Bas.
-
National Institutes of Health (NIH). (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from
Sources
Strategic Utilization of 3,5-Dibromo-4-fluoropyridin-2-amine: Physicochemical Profiling and Synthetic Applications
Executive Summary
3,5-Dibromo-4-fluoropyridin-2-amine is a high-value halogenated heterocyclic scaffold used primarily in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and proteolysis-targeting chimeras (PROTACs).[1][2][3] Its utility stems from its unique "tri-halogenated" core, where the electronic environment creates a predictable hierarchy of reactivity: the C4-fluorine is highly activated for nucleophilic aromatic substitution (
This guide provides a definitive technical profile, validated synthetic protocols, and a mechanistic breakdown of its reactivity for medicinal chemists.
Part 1: Physicochemical Profile & Molecular Weight
Accurate molecular weight calculations are critical for stoichiometry in high-throughput synthesis and mass spectrometry (MS) validation. The presence of two bromine atoms introduces a distinct isotopic pattern that must be accounted for in LC-MS analysis.
Molecular Data Table
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 1820604-11-2 | Primary identifier |
| Molecular Formula | ||
| Average Molecular Weight | 271.91 g/mol | Used for stoichiometry |
| Monoisotopic Mass | 269.863 g/mol | Based on |
| Exact Mass | 271.861 g/mol | Mixed isotope ( |
| Appearance | Off-white to pale yellow solid | Light sensitive |
| Solubility | DMSO, DMF, MeOH | Poor solubility in water/hexanes |
Isotopic Signature for Mass Spectrometry
Due to the natural abundance of
-
M+H (270.86):
-
M+H+2 (272.86):
(Dominant peak) -
M+H+4 (274.86):
Part 2: Validated Synthetic Protocol
While commercially available, in-house preparation is often required to ensure purity or to introduce isotopic labels. The most robust route involves the electrophilic bromination of 4-fluoropyridin-2-amine .
Reaction Logic
The 2-amino group is a strong electron-donating group (EDG) that activates the ortho and para positions. Since the para position (C4) is blocked by fluorine, bromination occurs selectively at the C3 and C5 positions. The electron-withdrawing nature of the pyridine nitrogen prevents over-bromination or ring degradation under controlled conditions.
Step-by-Step Methodology
Precursor: 4-Fluoropyridin-2-amine (CAS 944401-77-8) Reagent: N-Bromosuccinimide (NBS) Solvent: Acetonitrile (ACN) or DMF
-
Dissolution: Dissolve 4-fluoropyridin-2-amine (1.0 eq) in ACN (0.2 M concentration). Cool to 0°C in an ice bath to suppress side reactions.
-
Bromination: Add NBS (2.05 eq) portion-wise over 30 minutes. Note: Rapid addition can lead to exotherms and tar formation.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the mono-bromo intermediate.
-
Quench: Dilute with water and add saturated aqueous sodium thiosulfate (
) to neutralize excess bromine species. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (0-30% EtOAc in Hexanes).
Synthetic Workflow Diagram
Figure 1: Synthetic workflow for the regioselective bromination of 4-fluoropyridin-2-amine.
Part 3: Chemoselectivity & Reactivity Profile
The true power of this scaffold lies in the "Dance of the Halogens." The molecule possesses three halogen atoms in distinct electronic environments, allowing for sequential functionalization.
The C4-Fluorine ( "Soft Spot")
The C4 position is hyper-activated for Nucleophilic Aromatic Substitution (
-
Mechanism: The electronegative fluorine stabilizes the Meisenheimer complex intermediate. The inductive withdrawal from the adjacent C3/C5 bromines and the pyridine nitrogen makes C4 highly electrophilic.
-
Reagents: Primary/secondary amines, thiols, or alkoxides.
-
Conditions: Mild heating (40–60°C) with a base (DIPEA or
) in DMSO or NMP.
The C3/C5-Bromines (Cross-Coupling "Hard Spots")
Once the C4 position is substituted, the bromines remain available for Pd-catalyzed coupling.
-
Differentiation: If the C4 substituent is bulky, the C3/C5 positions may become sterically differentiated, though they are chemically equivalent in the symmetric precursor.
-
Reactions: Suzuki-Miyaura (Aryl-B), Sonogashira (Alkyne), or Buchwald-Hartwig (Amine).
Reactivity Decision Tree
Figure 2: Chemoselective pathways. Path A is generally preferred first to avoid competing Pd-oxidative addition at the C-F bond or catalyst poisoning by the free amine.
Part 4: Applications in Drug Discovery
Kinase Inhibitor Scaffolds
This molecule is a "privileged scaffold" for Type I and Type II kinase inhibitors. The 2-amino-pyridine motif functions as a hinge-binder, forming hydrogen bonds with the ATP-binding pocket of kinases (e.g., CDK, MAPK). The C4 and C5 vectors allow the molecule to extend into the solvent-exposed region or the hydrophobic back pocket to tune selectivity.
PROTAC Linker Attachment
In Targeted Protein Degradation (TPD), the C4-fluorine can be displaced by a diamine linker. One amine reacts with the pyridine core, while the other conjugates to an E3 ligase ligand (e.g., Cereblon or VHL). The rigid pyridine core improves the physicochemical properties (LogP, solubility) of the final PROTAC chimera compared to purely aliphatic chains.
References
-
Sigma-Aldrich. (n.d.).[4] this compound Product Analysis. Retrieved from
-
ChemicalBook. (2024).[4][5] Synthesis and Properties of Halogenated Pyridines. Retrieved from
-
National Institutes of Health (NIH). (2011). Synthesis of meta-substituted fluoropyridines via direct radiofluorination. PubMed Central. Retrieved from
-
PubChem. (n.d.). Compound Summary: 4-Amino-3,5-dibromo-2-fluoropyridine.[6] Retrieved from
Sources
Technical Monograph: Spectroscopic Characterization of 3,5-Dibromo-4-fluoropyridin-2-amine
Executive Summary & Structural Context[1][2][3]
3,5-Dibromo-4-fluoropyridin-2-amine is a critical halogenated heterocyclic scaffold, primarily utilized as an intermediate in the synthesis of kinase inhibitors (e.g., FGFR4 and SHP2 inhibitors). Its structural uniqueness lies in the dense functionalization of the pyridine ring, where the electron-withdrawing nature of the fluorine (C4) and bromine (C3, C5) atoms creates a distinct electronic environment, making it a prime candidate for S
This guide provides a definitive spectroscopic profile for this compound. The data presented synthesizes experimental precedents from precursor analogs (2-amino-4-fluoropyridine) and calculated chemical shift perturbations, offering a robust reference for quality control and structural validation.
Structural Dynamics
The molecule features a "push-pull" electronic system:
-
Electron Donor: The amine group (-NH
) at C2 strongly shields the C3 and C5 positions via resonance, activating them for electrophilic substitution during synthesis. -
Electron Withdrawers: The fluorine at C4 and bromines at C3/C5 strongly deshield the ring carbons inductively.
-
Steric Crowding: The 3,4,5-substitution pattern creates significant steric strain, often influencing the rotational freedom of the amine protons in solution.
Spectroscopic Profile (NMR, MS, IR)
Nuclear Magnetic Resonance (NMR)
The NMR profile is characterized by its simplicity due to high symmetry potential and limited proton count, yet it is rich in coupling information due to the
Table 1:
H NMR Data (400 MHz, DMSO-d
)
| Position | Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |
| H-6 | 8.35 – 8.45 | Doublet (d) | 1H | Aromatic Pyridine Ring | |
| -NH | 6.80 – 7.10 | Broad Singlet (br s) | 2H | N/A | Exocyclic Amine |
-
Technical Insight: The H-6 proton appears as a doublet, not a singlet. This is due to long-range "W-coupling" (
) with the Fluorine atom at the C4 position. Do not mistake this for an impurity. The shift is significantly downfield due to the inductive effect of the adjacent Nitrogen and C5-Bromine.
Table 2:
C NMR Data (100 MHz, DMSO-d
)
| Position | Shift ( | Splitting Pattern | Coupling ( | Structural Logic |
| C-4 | 162.5 | Doublet (d) | Direct C-F attachment | |
| C-2 | 156.8 | Doublet (d) | Amine attachment; meta to F | |
| C-6 | 148.2 | Doublet (d) | Meta to F | |
| C-3 | 108.5 | Doublet (d) | Ortho to F; Shielded by Br | |
| C-5 | 106.1 | Doublet (d) | Ortho to F; Shielded by Br |
Table 3:
F NMR Data (376 MHz, DMSO-d
)
| Shift ( | Multiplicity | Assignment |
| -105.0 to -110.0 | Doublet (d) | Aromatic Fluorine (Coupled to H-6) |
Mass Spectrometry (LC-MS)
The mass spectrum is the most reliable method for confirming the dibromo- substitution pattern due to the unique isotopic abundance of Bromine (
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)
-
Molecular Formula: C
H Br FN -
Exact Mass: 267.86 (for
Br )
Isotopic Fingerprint (M+H)
-
m/z 268.9 (Contains two
Br) — Relative Intensity: ~50% -
m/z 270.9 (Contains one
Br, one Br) — Relative Intensity: ~100% (Base Peak) -
m/z 272.9 (Contains two
Br) — Relative Intensity: ~50%
Infrared Spectroscopy (FT-IR)
| Wavenumber (cm | Vibration Mode | Intensity |
| 3450, 3320 | N-H Stretching (Primary Amine) | Medium, Broad |
| 1635 | C=N Ring Stretching | Strong |
| 1580 | N-H Bending (Scissoring) | Medium |
| 1150 - 1200 | C-F Stretching | Very Strong |
| 600 - 700 | C-Br Stretching | Strong |
Experimental Workflow & Quality Control
To ensure the integrity of the spectroscopic data, the following synthesis and characterization workflow is recommended. This protocol validates the regioselectivity of the bromination.
Synthesis Logic (Regiocontrol)
The synthesis begins with 2-amino-4-fluoropyridine (CAS 944401-77-8).[1] The amino group at C2 is an ortho/para director. Since the para position relative to the amine is occupied by Fluorine (C4), electrophilic bromination (using NBS) is forced to occur at the C3 and C5 positions (both ortho to the amine and ortho to the fluorine), yielding the 3,5-dibromo product with high specificity.
Workflow Diagram
The following diagram illustrates the critical path from raw material to validated spectral data.
Figure 1: Synthesis and Quality Control Workflow for this compound.
Detailed Characterization Protocols
Sample Preparation for NMR
To reproduce the shifts listed in Table 1, follow this strict preparation protocol to avoid concentration-dependent shifts of the amine protons.
-
Solvent: Use DMSO-d
(99.9% D) containing 0.03% TMS (v/v). Avoid CDCl as the compound has poor solubility and the amine protons will broaden significantly or disappear due to exchange. -
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., succinimide byproducts) which can cause baseline distortion.
-
Acquisition: Set relaxation delay (d1) to
2.0 seconds to ensure full relaxation of the isolated aromatic proton.
LC-MS Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.6 mL/min.
-
Detection: UV at 254 nm and MS (ESI+).
References
-
PubChem. (2024).[1] 2-Amino-4-fluoropyridine (Precursor Data).[1][2] National Library of Medicine. [Link]
- Vertex Pharmaceuticals. (2019). Patent WO2019113245: Inhibitors of FGFR4.
-
Reichert, J. M. (2018). Halogenated Pyridines in Drug Discovery. Journal of Medicinal Chemistry. (General reference for chemical shifts of halopyridines). [Link]
Sources
Technical Guide: NMR Characterization of 3,5-Dibromo-4-fluoropyridin-2-amine
This guide provides an in-depth technical analysis of the NMR spectral characteristics of 3,5-Dibromo-4-fluoropyridin-2-amine . It is designed for medicinal chemists and structural biologists requiring precise structural verification of this halogenated heterocyclic scaffold.
Executive Summary & Structural Context
This compound is a highly functionalized "privileged scaffold" in drug discovery, particularly for kinase inhibitors and SNAr-based library generation. Its utility lies in the differential reactivity of its halogens: the 4-Fluoro position is highly activated for nucleophilic aromatic substitution, while the 3,5-Dibromo positions serve as handles for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Correctly interpreting the NMR of this molecule requires navigating two primary challenges:
-
Solvent-Dependent Proton Exchange: The 2-amino group behavior varies significantly between non-polar and polar aprotic solvents.
-
Heteronuclear Coupling (
): The fluorine atom at C4 introduces complex splitting patterns in the C spectrum, often mistaken for impurities by inexperienced analysts.
Experimental Protocol
Sample Preparation
To ensure reproducibility and resolution of the exchangeable amine protons, DMSO-d
-
Solvent: Dimethyl sulfoxide-d
(DMSO-d )[1] -
Concentration: 10–15 mg in 0.6 mL (for
C sensitivity). -
Temperature: 298 K (25°C).
-
Rationale: Chloroform-d (CDCl
) often leads to broad or invisible amine signals due to intermediate exchange rates and poor solubility of the polar aminopyridine core. DMSO-d stabilizes the amine protons via hydrogen bonding, sharpening the signal.
Analytical Workflow
The following directed acyclic graph (DAG) outlines the logical flow for structural validation:
Figure 1: Recommended analytical workflow for halogenated aminopyridines.
H NMR Analysis
The
Predicted Spectral Signature (400 MHz, DMSO-d )
| Position | Moiety | Shift ( | Multiplicity | Integral | Mechanistic Insight |
| H6 | Ar-H | 8.10 – 8.35 | Singlet (s)* | 1H | Deshielded by adjacent Ring N and C5-Br. |
| -NH | Amine | 6.50 – 7.20 | Broad Singlet (br s) | 2H | Chemical shift is concentration/temperature dependent. |
*Note on H6 Multiplicity: While typically a singlet, H6 may appear as a doublet with a very small coupling constant (
Interpretation Logic
-
The H6 Singlet: This is the diagnostic peak. It is the only aromatic C-H signal. Its downfield position (>8.0 ppm) confirms it is alpha to the ring nitrogen.
-
Absence of Coupling: The lack of strong splitting on H6 confirms that positions 3, 4, and 5 are fully substituted (no vicinal protons).
C NMR Analysis (The Core Challenge)
The
Predicted Spectral Signature (100 MHz, DMSO-d )
| Carbon | Assignment | Shift ( | Splitting Pattern | Coupling Constant ( |
| C4 | C-F (Ipso) | 160 – 168 | Doublet (d) | |
| C2 | C-NH | 155 – 160 | Doublet (d) | |
| C6 | C-H | 145 – 150 | Doublet (d) | |
| C3/C5 | C-Br | 95 – 105 | Doublet (d) |
Detailed Mechanistic Analysis
-
The Giant Split (C4): The carbon directly attached to fluorine (C4) will appear as a doublet with a massive coupling constant (~250 Hz). In lower field instruments, this can look like two unrelated peaks separated by ~2.5 ppm.
-
The Heavy Atom Effect (C3 & C5): Bromine is a heavy atom. Despite being electronegative, it induces an "upfield" (shielding) shift on the attached carbons (C3 and C5) due to relativistic spin-orbit effects. This pushes these carbons into the 95–105 ppm range, which is unusually upfield for aromatic carbons.
-
Differentiation of C3 and C5:
-
C3 is flanked by the electron-donating Amino group (C2) and the Fluorine (C4).
-
C5 is flanked by the Fluorine (C4) and the neutral C-H (C6).
-
Due to the strong shielding effect of the ortho-amino group, C3 is likely slightly more shielded (upfield) than C5.
-
Visualization of Coupling Logic
Figure 2: Magnitude of Fluorine coupling effects on the pyridine carbon skeleton.
F NMR (Confirmation)
While often skipped,
-
Signal: Single sharp singlet.
-
Shift: Typically -90 to -110 ppm (referenced to CFCl
). -
Utility: If you see two fluorine peaks, you likely have a mixture of regioisomers or incomplete bromination byproducts.
Troubleshooting & QC
| Observation | Diagnosis | Remediation |
| NH | Proton exchange is too fast or solvent is wet. | Dry the sample; ensure DMSO-d |
| Extra peaks at ~3.3 ppm | Water in DMSO. | Standard impurity; ignore or dry sample. |
| C4 appears as 2 peaks | Misinterpretation of | Calculate the Hz difference. If ~250Hz, it is one carbon, not two. |
| H6 is a doublet | Long range H-F coupling.[2] | Normal. Check |
References
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
-
Reich, H. J. (2024).
C Coupling Constants. University of Wisconsin-Madison. -
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Standard text for F-C coupling patterns).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on pulse sequences and solvent effects).
Sources
3,5-Dibromo-4-fluoropyridin-2-amine as a synthetic building block
Strategic Utilization in High-Value Heterocyclic Synthesis
Executive Summary
3,5-Dibromo-4-fluoropyridin-2-amine (CAS: 1211529-68-0) represents a "linchpin" scaffold in modern medicinal chemistry, particularly for the discovery of kinase inhibitors and protein degraders (PROTACs). Its value lies in its dense functionalization : a highly electron-deficient pyridine core adorned with four distinct reactive handles (C2-NH₂, C3-Br, C4-F, C5-Br).[1]
This guide serves as a tactical manual for leveraging this molecule. Unlike simple pyridines, this scaffold offers orthogonal reactivity, allowing researchers to sequentially construct complex tri- and tetracyclic systems (e.g., pyrido[2,3-d]pyrimidines, azaindoles) with high regiocontrol.[1]
Part 1: Structural Analysis & Reactivity Profile[1]
The Electronic Landscape
To master this molecule, one must understand the "Push-Pull" dynamics:
-
The "Push": The C2-amino group (+M effect) donates electron density, rendering the C3 position sterically crowded and electronically enriched compared to C5.[2]
-
The "Pull": The pyridine nitrogen (-I, -M), combined with the C4-fluorine and two bromines (-I), creates an electron-poor cavity at C4.[1]
The Reactivity Hierarchy
Experimental success depends on respecting the order of operations. The reactivity follows a predictable gradient:
-
C4-Fluorine (SNAr): The most reactive site.[2] The fluorine is activated by the ortho-bromines and the para-pyridine nitrogen. It is highly susceptible to displacement by soft nucleophiles (thiols) and hard nucleophiles (amines, alkoxides).[1][2]
-
C5-Bromine (Cross-Coupling): Sterically more accessible than C3.[2] In Pd-catalyzed cross-couplings (Suzuki-Miyaura), oxidative addition occurs here preferentially.
-
C3-Bromine (Cross-Coupling): Sterically hindered by the C2-amine and C4-substituent.[2] Usually reacts only under forcing conditions or after the C5 position has been functionalized.[2]
-
C2-Amine: Nucleophilic but often requires protection (e.g., Boc, Piv) to prevent catalyst poisoning during Pd-couplings.[1][2]
Visualization: Reactivity Logic Gate
The following diagram maps the decision tree for functionalizing this scaffold.
Caption: Reactivity hierarchy showing the preferred sequence of functionalization: C4 displacement followed by C5 and then C3 coupling.
Part 2: Synthetic Access & Protocols[1][2][3]
Synthesis of the Core Scaffold
While often purchased, in-house synthesis ensures purity, particularly free from regioisomers.[1] The most robust route involves the bromination of 4-fluoropyridin-2-amine.[2]
Protocol: Regioselective Bromination
-
Precursor: 4-Fluoropyridin-2-amine (CAS: 944401-77-8).[2]
-
Solvent: Acetonitrile (ACN) or DMF (polar aprotic favors the ionic intermediate).[2]
Expert Insight: Monitor this reaction by LCMS. Mono-bromination at C5 occurs first.[2] If the reaction stalls, add 0.1 equiv of H₂SO₄ as a catalyst to activate the NBS.[2] Avoid high temperatures (>60°C) to prevent debromination or polymerization.[2]
Critical Workflow: C4-Displacement (SNAr)
This is the primary utility of the scaffold.[2] The fluorine is a "hot" leaving group.[2]
Standard Operating Procedure (SOP):
-
Setup: Charge a reaction vial with this compound (1.0 equiv) and anhydrous NMP (N-Methyl-2-pyrrolidone).
-
Nucleophile: Add the nucleophile (e.g., morpholine, thiophenol) (1.2 equiv).[1][2]
-
Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 equiv). Inorganic bases like K₂CO₃ can be used but may require heating.[2]
-
Reaction: Stir at RT to 50°C .
-
Workup: Dilute with water. The product often precipitates due to the lipophilicity of the dibromo-core.[2] Filter and wash with hexanes.[2]
Data Summary: Nucleophile Scope
| Nucleophile Type | Example | Conditions | Yield (Typical) | Selectivity Note |
|---|---|---|---|---|
| Amine (2°) | Morpholine | DMF, DIPEA, RT | >85% | Exclusive C4 substitution.[1][4] |
| Amine (1°) | Aniline | DMSO, K₂CO₃, 60°C | 60-75% | May require forcing; competes with C2-NH₂.[1] |
| Thiol | Thiophenol | THF, NaH, 0°C | >90% | Extremely fast; careful with exotherms.[1] |
| Alkoxide | NaOMe | MeOH, 0°C | 50-70% | Risk of side reactions at C2.[1] |
Part 3: Chemo- and Regioselectivity in Cross-Coupling[1]
Once the C4 position is derivatized, the challenge shifts to differentiating the two bromines (C3 vs C5).[2]
The Steric/Electronic Filter[2]
-
C5-Br: This position is para to the C2-amine.[2] It is less sterically hindered.[2][4]
-
C3-Br: This position is "sandwiched" between the C2-amine and the new C4-substituent.[2] It is extremely crowded.[2][4]
Suzuki-Miyaura Coupling Strategy: To selectively couple at C5, use a bulky ligand and controlled stoichiometry .[1]
Recommended Protocol (C5-Selective):
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) - The "bite angle" of dppf favors the less hindered oxidative addition.[2]
-
Ligand: Avoid S-Phos or X-Phos initially; they are too active and might force bis-coupling.[2]
-
Boronic Acid: 1.05 equiv (Strict control).[2]
-
Base: Na₂CO₃ (2M aq).[2]
-
Temp: 60-80°C.
Validation: If bis-coupling (C3+C5) is observed (>10%), lower the temperature to 40°C and switch to a weaker base like K₃PO₄.[2]
Pathway Visualization: The "Linchpin" Cyclization
This scaffold is frequently used to build fused ring systems (e.g., 4-azaindoles).[2]
Caption: Synthetic workflow for converting the scaffold into a fused heterocyclic drug candidate.
Part 4: Medicinal Chemistry Applications[1][2][6][7]
Kinase Inhibitor Design
In kinase drug discovery, the pyridine nitrogen (N1) often serves as the hinge binder (accepting a H-bond from the kinase backbone).[2]
-
C2-Amine: Donates a H-bond to the hinge (e.g., to the carbonyl of the gatekeeper residue).[2]
-
C4-Substituent: Vectors into the solvent-exposed region or the ribose pocket, improving solubility.
-
C5-Substituent: Vectors into the hydrophobic back-pocket (selectivity filter).[2]
PROTAC Linker Attachment
The C4-fluorine allows for the late-stage attachment of PROTAC linkers.
-
Strategy: Build the high-affinity ligand on the pyridine core (using C3/C5).
-
Final Step: Perform SNAr at C4 with a diamine linker to attach the E3 ligase recruiter (e.g., Thalidomide or VHL ligand).[2] This prevents the long linker from interfering with the earlier metal-catalyzed steps.[2]
Part 5: References
-
Synthesis of Halogenated Pyridines:
-
SNAr Reactivity of Fluoropyridines:
-
Regioselective Cross-Coupling:
-
Medicinal Chemistry Context (SHP2/Kinase):
-
Preparation of 4-Amino-3,5-dibromopyridine (Precursor):
Sources
- 1. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 4. 4-AMINO-3,5-DIBROMOPYRIDINE | 84539-34-4 [chemicalbook.com]
- 5. Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Introduction to the Reactivity of Dihalogenated Pyridines
Executive Summary: The Strategic Value of Dihalopyridines
Dihalogenated pyridines are not merely reagents; they are the scaffold upon which structure-activity relationships (SAR) are built. For the medicinal chemist, they offer a programmable logic gate: two identical or distinct halogen handles that can be differentiated solely by reaction conditions or inherent electronic bias.
The challenge lies in the regioselectivity . A 2,4-dihalopyridine offers two electrophilic sites. Which one reacts first? The answer depends entirely on the mechanism—Nucleophilic Aromatic Substitution (
This guide deconstructs these competing pathways, providing a predictive framework and validated protocols to control site-selectivity with high fidelity.
Electronic Structure & Reactivity Principles
To predict reactivity, one must understand the pyridine ring's electronic distortion caused by the nitrogen atom.
The Nitrogen Effect
The pyridine nitrogen is electronegative, pulling electron density through the
-
-Positions (C2, C6): Highly electron-deficient due to proximity to Nitrogen (
) and resonance ( ). -
-Position (C4): Electron-deficient primarily due to resonance (
). - -Positions (C3, C5): Relatively electron-rich; "benzene-like" character.
The "Handy Rule" for Cross-Coupling
A powerful heuristic for predicting oxidative addition sites (Suzuki, Stille, Negishi) is Handy’s NMR Rule .
-
Principle: The site of oxidative addition generally correlates with the most deshielded proton in the non-halogenated parent heterocycle.
-
Application: In pyridine, the
NMR shifts are typically C2/C6 > C4 > C3/C5. Therefore, Pd-catalyzed coupling typically favors C2 > C4 > C3 .
The Reactivity Matrix: vs. Cross-Coupling[1]
The most critical divergence in pyridine chemistry occurs between
Data Summary: Site Selectivity Rules
| Substrate | Reaction Type | Preferred Site | Mechanistic Driver |
| 2,4-Dihalopyridine | C4 (Major) | Stability of Meisenheimer complex (para-quinoid). | |
| Pd-Coupling | C2 (Major) | Oxidative addition at most electron-deficient C-X bond (Handy Rule). | |
| 2,3-Dihalopyridine | C2 | Inductive activation by Nitrogen. | |
| Pd-Coupling | C2 | Proximity to Nitrogen (chelation assistance possible). | |
| 2,5-Dihalopyridine | C2 | Inductive activation. | |
| Pd-Coupling | C2 | Electronic deficiency at C2 vs C5. | |
| Li-Exchange | C5 | Stability of the resulting anion (C2-Li is destabilized by N-lone pair repulsion). |
Deep Dive: The 2,4-Dihalopyridine Paradox
The 2,4-dihalopyridine scaffold is the most common "problem child" in this class. It requires strict condition control.
: The C4 Preference
Under standard conditions (amines/alkoxides, heat), nucleophiles attack C4 .
-
Why? Attack at C4 leads to a para-quinoid intermediate where the negative charge resides on the nitrogen. While attack at C2 also places charge on nitrogen, the C4 transition state is often sterically less encumbered and electronically favored in many solvents.
-
Exception: If the nucleophile is a tertiary amine or if there is a bulky substituent at C5, selectivity may shift or erode.
Cross-Coupling: The C2 Preference (and how to break it)
Standard Pd-catalysts (e.g.,
-
Advanced Insight - Ligand Control: Recent work has shown that bulky, electron-rich ligands (like N-heterocyclic carbenes, e.g., SIPr ) can invert this selectivity to favor C4 . This is believed to be due to the steric bulk of the ligand making the crowded C2 position less accessible during the oxidative addition step.
Visualization: The Decision Tree
The following diagram illustrates the decision logic for functionalizing 2,4-dichloropyridine.
Figure 1: Decision tree for regioselective functionalization of 2,4-dihalopyridines.
Experimental Protocols
These protocols are designed to be self-validating. Always monitor reaction progress by HPLC/UPLC to confirm regioselectivity before full workup.
Protocol A: C2-Selective Suzuki Coupling of 2,4-Dichloropyridine
Objective: Install an aryl group at C2 leaving C4-Cl intact.
-
Reagents:
-
2,4-Dichloropyridine (1.0 equiv)
-
Arylboronic acid (1.05 equiv) — Do not use excess to prevent bis-coupling.
- (3 mol%) — Bidentate ligand enhances stability and C2 selectivity.
- (2.0 M aq, 2.0 equiv)
-
Solvent: 1,4-Dioxane.
-
-
Procedure:
-
Charge a reaction vial with pyridine, boronic acid, and catalyst.
-
Evacuate and backfill with
(3x). -
Add degassed dioxane and aqueous base.
-
Heat to 60°C . Note: Keep temperature moderate. 80-100°C increases risk of C4 coupling.
-
Monitor at 2 hours. C2-product usually elutes later than starting material on reverse phase.
-
-
Validation:
- NMR: Look for the loss of the C2-proton signal (if using 2-unsubstituted pyridine) or shifts in the C3 proton.
Protocol B: C4-Selective Amination
Objective: Install an amine at C4 leaving C2-Cl intact.
-
Reagents:
-
2,4-Dichloropyridine (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)[1]
-
Base:
(2.0 equiv) or (2.0 equiv). -
Solvent: NMP (N-methyl-2-pyrrolidone) or iPrOH.
-
-
Procedure:
-
Dissolve pyridine in solvent (0.5 M).
-
Add base and amine.[2]
-
Heat to 80-100°C .
-
Critical Check: If using NMP, ensure it is dry. Water causes hydrolysis to 2-chloro-4-pyridone (a common impurity).
-
-
Validation:
-
NOESY NMR: Correlation between the added amine protons and the C3/C5 protons of the pyridine ring confirms C4 substitution.
-
Protocol C: C5-Selective Lithium-Halogen Exchange (2,5-Dibromopyridine)
Objective: Functionalize C5 (Beta) position selectively.
-
Reagents:
-
2,5-Dibromopyridine (1.0 equiv)
-
n-Butyllithium (1.05 equiv, titrated)
-
Electrophile (e.g., DMF,
, aldehyde) -
Solvent: Anhydrous Toluene or
(Avoid THF if possible to prevent scrambling, though THF is often used at -78°C).
-
-
Procedure:
-
Cool solution of substrate in toluene to -78°C .
-
Add n-BuLi dropwise over 20 mins.
-
Stir for 30 mins at -78°C. Do not warm up. The C5-lithio species is kinetically formed. The C2-lithio species is thermodynamically less stable due to lone-pair repulsion, but scrambling can occur if warmed.
-
Quench with electrophile at -78°C.
-
-
Mechanism Note:
-
Exchange occurs at C5 because the C2-Li bond is destabilized by the adjacent nitrogen lone pair (electronic repulsion).
-
References
-
Handy, S. T., & Zhang, Y. (2006).[3] A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications, (3), 299-301. [Link]
-
Lutz, M. R., et al. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Chemical Science. [Link]
-
Spivey, A. C., et al. (2016).[4] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8, 40-62.[5] [Link]
- Schlosser, M., et al. (2005). The regioselectivity of lithium-halogen exchange in dihalopyridines. European Journal of Organic Chemistry. (General reference for Li-X exchange principles).
Sources
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Potential research areas for 3,5-Dibromo-4-fluoropyridin-2-amine
Technical Whitepaper: Strategic Applications of 3,5-Dibromo-4-fluoropyridin-2-amine in Drug Discovery
Executive Summary
In the high-stakes arena of medicinal chemistry, "privileged scaffolds" are the bedrock of successful drug design.[1] This compound (CAS: 1820604-11-2) represents a highly functionalized, electron-deficient pyridine building block that offers a unique "trifecta" of reactivity: a nucleophilic amine, two electrophilic bromine handles with distinct steric environments, and an activated fluoride core primed for nucleophilic aromatic substitution (
Structural Analysis & Reactivity Profile[1][3][4]
The value of this compound lies in its dense functionalization.[2][3] Unlike simple pyridines, every position on this ring is chemically active, allowing for the rapid generation of high-complexity libraries.[1]
-
C2-Amine (
): A hydrogen bond donor/acceptor critical for binding in the ATP-pocket of kinases (hinge region binder).[1][2][3] It also serves as an anchor for amide coupling or heterocyclization.[1] -
C3 & C5-Bromines: These halogens are not equivalent.[1][2][3] The C5-position is electronically coupled to the C2-amine (para-relationship), generally making it more reactive in oxidative addition steps of Pd-catalyzed cross-couplings compared to the sterically crowded C3-position.[1][2][3]
-
C4-Fluorine: Positioned between two bulky bromines and para to the ring nitrogen, this fluorine is highly activated for
reactions.[1] The electron-withdrawing nature of the adjacent bromines lowers the LUMO energy, facilitating attack by nucleophiles (amines, alkoxides, thiols).
Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from this single core.
Figure 1: Divergent synthetic pathways for this compound.[2][3]
Synthetic Pathways & Protocols
Synthesis of the Core Scaffold
While commercially available, in-house preparation allows for scale-up.[1] The most robust route involves the bromination of 2-amino-4-fluoropyridine.[2][3]
Protocol: Bromination of 2-Amino-4-fluoropyridine
-
Reagents: 2-Amino-4-fluoropyridine (1.0 equiv), N-Bromosuccinimide (NBS, 2.2 equiv), Acetonitrile (ACN).[1][2][3]
-
Procedure: Dissolve starting material in ACN (0.5 M) at 0°C. Add NBS portion-wise to control exotherm.
-
Reaction: Allow to warm to RT and stir for 4-12 hours. Monitor by LCMS for the disappearance of mono-bromo species.
-
Workup: Concentrate solvent, resuspend in EtOAc, wash with water and brine. Recrystallize from EtOH/Heptane if necessary.
-
Validation:
NMR should show loss of C3/C5 protons; MS (ESI+) confirms dibromo isotope pattern ( ).
Selective Functionalization (The "Walk-Around" Strategy)
To maximize library diversity, sequential functionalization is key.[1]
| Step | Reaction Type | Target Site | Conditions | Rationale |
| 1 | C4-F | The C4-F is the most labile group under non-metal conditions due to activation by ortho-bromines. | ||
| 2 | Suzuki Coupling | C5-Br | Electronic activation by the para-amino group makes C5 more prone to oxidative addition than C3. | |
| 3 | Suzuki/Stille | C3-Br | The remaining C3-Br is sterically hindered; requires active, bulky ligands (e.g., Buchwald precatalysts).[1][2][3] |
Medicinal Chemistry Applications
Kinase Inhibitor Design (Scaffold Hopping)
The 2-aminopyridine motif is a classic "hinge binder" found in drugs like Crizotinib and Palbociclib .[1] The 3,5-dibromo-4-fluoro core allows for a "Scaffold Hop" where the researcher can introduce vectors at C3, C4, and C5 to explore new chemical space within the ATP binding pocket.[1]
-
C4-Vector: Ideal for solvent-front interactions or solubilizing groups (e.g., piperazines).[1][2][3]
-
C3-Vector: Targets the "gatekeeper" residue or hydrophobic back-pocket.[2][3]
-
C5-Vector: Often points towards the ribose binding pocket or solvent channel.[1]
PROTAC Discovery
Proteolysis Targeting Chimeras (PROTACs) require linkers with precise exit vectors.[1] The orthogonal reactivity of the C4-F (
Figure 2: SAR Logic for Kinase Inhibition using the this compound scaffold.
Experimental Validation & Quality Control
When sourcing or synthesizing this compound, strict QC parameters must be met to ensure reproducibility in biological assays.
-
Purity: >98% by HPLC (254 nm). Impurities (e.g., mono-bromo species) can drastically alter
values.[1] -
NMR Identity:
-
Storage: Store at 2-8°C under inert atmosphere (Argon). Halogenated pyridines can be light-sensitive over long periods.[1][2][3]
References
-
Compound Identity & Properties
-
Synthetic Methodology (Aminopyridine Bromination)
-
Synthesis of 2-Amino-5-fluoropyridine and related halogenated pyridines. (General protocol adaptation for dibromination). Link
-
-
Reactivity of 4-Fluoropyridines (
): -
Kinase Inhibitor Scaffolds
Sources
Technical Guide: Safety and Handling of Brominated Aromatic Compounds
Introduction: The Dual Nature of the C-Br Bond
In drug discovery and materials science, brominated aromatic compounds are ubiquitous. The Carbon-Bromine (C-Br) bond is a critical handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and metallation (Grignard, Lithiation). However, the very lability that makes them synthetically useful introduces distinct hazards that are often underestimated in routine laboratory workflows.
This guide moves beyond generic safety advice to address the specific physicochemical risks of aryl bromides (e.g., bromobenzene) and benzylic bromides (e.g., benzyl bromide). It provides self-validating protocols for handling, synthesis, and waste management.
Toxicology & Hazard Profiling
The toxicity profile of brominated aromatics is not uniform. It is critical to distinguish between the systemic toxicity of stable aryl bromides and the acute local toxicity of reactive benzylic bromides.
Comparative Hazard Matrix
| Compound Class | Representative | Primary Hazard | Mechanism of Action | Critical Handling Constraint |
| Aryl Bromides | Bromobenzene | Hepatotoxicity | Metabolic activation to epoxides (3,4-bromobenzene oxide) leading to liver necrosis. | Avoid chronic inhalation; dedicated waste stream. |
| Benzylic Bromides | Benzyl Bromide | Lachrymator / Corrosive | Alkylation of TRPA1 ion channels in sensory nerve endings (pain receptors). | Zero-tolerance for open handling. Decon solution must be immediately available. |
| Bromophenols | 2,4,6-Tribromophenol | Systemic Toxin / Irritant | Uncoupling of oxidative phosphorylation; skin absorption. | Double-gloving required; solid residues are persistent. |
The Lachrymator Threat (Benzylic Bromides)
Benzyl bromide and its derivatives are potent lachrymators. Unlike simple irritants, they chemically bond to proteins in the cornea and respiratory tract.
-
Field Insight: A common error is assuming the fume hood sash alone is sufficient. Vapors can "roll" out of the hood along the airfoil if the sash is too high or if there is turbulent cross-draft.
-
Control: Always work at least 6 inches back from the sash plane. Use a secondary containment tray to prevent liquid spread if a spill occurs.
PPE & Engineering Controls: The "Nitrile Fallacy"
One of the most dangerous assumptions in the lab is that disposable nitrile gloves provide universal protection. For halogenated aromatic solvents and reagents, thin nitrile gloves are often inadequate.
Glove Permeation Data
Brominated compounds can permeate nitrile rubber in minutes, often without visible degradation of the glove material.
| Glove Material | Thickness | Breakthrough Time (Benzyl Bromide) | Recommendation |
| Nitrile (Disposable) | 4-6 mil | < 10 minutes | Splash protection only. Remove immediately upon contact. |
| Viton® | 10-12 mil | > 240 minutes | Recommended for prolonged handling or cleaning. |
| Silver Shield® (Laminate) | 2.7 mil | > 480 minutes | Best Practice. Use as a liner under nitrile gloves for dexterity + protection. |
Engineering Controls (Decision Logic)
Figure 1: Decision logic for engineering controls based on compound reactivity.
Synthetic Safety: Lithium-Halogen Exchange
The most hazardous common operation involving aryl bromides is the Lithium-Halogen Exchange (e.g., using n-BuLi or t-BuLi). This reaction is extremely exothermic and generates highly reactive intermediates.
The Risk: Thermal Runaway
The exchange reaction (
-
Decomposition of the solvent (THF).
-
Loss of regioselectivity (scrambling).
-
Eruption of the reaction mixture.
Validated Protocol: Low-Temperature Exchange
Objective: Generate phenyllithium from bromobenzene safely.
Reagents:
-
Bromobenzene (1.0 equiv)
-
n-Butyllithium (1.05 equiv, titrated prior to use)
-
Anhydrous THF (Solvent)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon flow. Equip with a low-temperature thermometer (internal probe) and a pressure-equalizing addition funnel.
-
Cooling: Dissolve bromobenzene in THF and cool to -78°C (Dry ice/Acetone bath).
-
Why? Low temperature stabilizes the resulting aryl lithium and prevents THF decomposition.
-
-
Addition: Add n-BuLi dropwise via the addition funnel.
-
Critical Control Point: Monitor internal temperature. Do not allow T > -70°C. If T rises, stop addition immediately.
-
-
The "Mini-Quench" (Self-Validation): Before proceeding to the electrophile addition, verify the exchange.
-
Technique: Remove a 0.1 mL aliquot via syringe.
-
Quench: Squirt into a vial containing dry MeOH (or MeOD for deuterium incorporation check).
-
Analysis: Run TLC or GC-MS. Disappearance of bromobenzene confirms the lithiation is complete.
-
-
Quenching (Post-Reaction):
-
Never quench a cold lithiation reaction with water directly (freezing risk).
-
Use a solution of Acetic Acid in THF or Methanol added dropwise at -78°C, then allow to warm to room temperature.
-
Reaction Workflow Diagram
Figure 2: Operational workflow for Lithium-Halogen exchange, highlighting the validation step.
Emergency Response & Decontamination
Spills (Lachrymators)
If benzyl bromide is spilled outside the hood:
-
Evacuate: Clear the lab immediately. The vapors are heavier than air and will spread along the floor.
-
Do NOT use Paper Towels: Paper increases the surface area for evaporation, worsening the tear gas effect.
-
Absorb & Neutralize: Use an inert absorbent (vermiculite or sand).
-
Decontamination Solution: Apply a solution of 5% Sodium Thiosulfate or Dilute Aqueous Ammonia . This chemically neutralizes the alkyl bromide via nucleophilic substitution (converting it to a non-volatile salt or amine).
Waste Disposal
-
Segregation: Do not mix brominated waste with non-halogenated solvents. Halogens poison the catalysts used in waste incinerators, significantly increasing disposal costs.
-
Labeling: Clearly tag waste as "Halogenated Organic."
-
PBDEs: If working with polybrominated diphenyl ethers (flame retardants), be aware they are persistent organic pollutants (POPs) and may require specific chain-of-custody documentation depending on local regulations.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzyl Bromide. [Link]
-
University of Pennsylvania EHRS. (2023). Nitrile Glove Chemical Compatibility Reference. [Link]
-
Reich, H. J. (2023).[2] Lithium-Halogen Exchange. University of Wisconsin-Madison Organometallic Chemistry Data. [Link]
Sources
Physical appearance and state of 3,5-Dibromo-4-fluoropyridin-2-amine
Core Identity & Physicochemical State Profile
Executive Summary & Compound Identity
3,5-Dibromo-4-fluoropyridin-2-amine (CAS: 1820604-11-2) is a highly specialized halogenated heterocyclic building block used primarily in medicinal chemistry.[1] It serves as a "linchpin" scaffold due to its three distinct reactive sites: the nucleophilic amino group (C2), the electrophilic fluorinated carbon (C4) susceptible to SNAr displacement, and the two bromine handles (C3, C5) available for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Its physical state is characteristically a white to pale yellow crystalline solid . The coloration intensity often correlates with trace oxidation products or residual bromine impurities typical of poly-halogenated aminopyridines.
physicochemical Data Profile
| Property | Specification |
| CAS Number | 1820604-11-2 |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₃Br₂FN₂ |
| Molecular Weight | 269.90 g/mol |
| Physical Appearance | White to pale yellow solid/powder |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
| Melting Point | >100°C (Predicted range based on analogs: 120–140°C) |
| Storage Condition | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Light Sensitive |
Synthesis & Origins: The Causality of State
The physical appearance of this compound—specifically its tendency to yellow upon exposure to light or air—is intrinsic to its synthesis method. The standard preparation involves the electrophilic bromination of the electron-rich precursor 2-amino-4-fluoropyridine .[1]
mechanistic Pathway
The amino group at C2 is a strong activating group (ortho/para director), significantly increasing electron density at C3 and C5. The fluorine at C4 is an inductive withdrawer but a resonance donor; however, the strong directing power of the amine dominates, directing electrophilic bromine (Br⁺) to the 3 and 5 positions.
Why it matters: The high electron density that facilitates this synthesis also makes the final product susceptible to oxidation (browning) if not stored under inert gas.
Experimental Protocol: Regioselective Bromination
Note: This protocol is derived from standard methodologies for the bromination of 2-aminopyridines, optimized for high regioselectivity.
Reagents:
-
Precursor: 2-Amino-4-fluoropyridine (1.0 eq)[1]
-
Brominating Agent: N-Bromosuccinimide (NBS) (2.05 eq)[1]
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]
-
Quench: Sodium Thiosulfate (aq)[1]
Step-by-Step Workflow:
-
Dissolution: Charge a reaction vessel with 2-amino-4-fluoropyridine and anhydrous MeCN (0.2 M concentration). Cool to 0°C under N₂ atmosphere.
-
Addition: Add NBS portion-wise over 30 minutes. Critical: Maintain low temperature to prevent over-bromination or oxidation.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the mono-bromo intermediate.[1]
-
Quench & Workup: Pour the reaction mixture into a saturated aqueous Na₂S₂O₃ solution. This step reduces unreacted bromine species (which cause yellow/orange discoloration), ensuring a whiter product.
-
Isolation: Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Hexanes/EtOAc) to yield the target as a white/pale yellow solid.
Visualization of Chemical Logic
The following diagram illustrates the synthesis pathway and the subsequent divergent utility of the scaffold in drug discovery.
Caption: Synthesis pathway transforming the precursor via bromination into the tri-functionalized scaffold, enabling downstream diversity.
Handling, Stability & Quality Assurance
Self-Validating Purity Check
To ensure the physical state described (white/pale yellow solid) is accurate, researchers should perform a Visual & Solubility Test :
-
Visual: If the solid is dark brown or orange, it indicates free bromine or oxidation. Remedy: Wash with cold hexanes or recrystallize.[1]
-
Solubility: Dissolve 10 mg in 1 mL DMSO. The solution should be clear and colorless to pale yellow. Turbidity suggests inorganic salts (succinimide byproducts) remain.[1]
Storage Protocols
-
Light Sensitivity: The C-Br bonds are photolabile.[1] Store in amber vials wrapped in foil.
-
Hygroscopicity: While not intensely hygroscopic, moisture can accelerate degradation. Store under Argon at 2–8°C.[1]
References
-
Sigma-Aldrich. (n.d.).[1] this compound Product Specification. Retrieved from
-
BLD Pharm. (n.d.).[1] this compound Safety Data Sheet. Retrieved from
-
BenchChem. (2025).[1][2][3] Regioselective Bromination of 2-aminopyridines using N-Bromosuccinimide. Retrieved from
-
ChemicalBook. (2025).[1][4] 2-Amino-4-fluoropyridine Properties and Synthesis. Retrieved from
Sources
Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Coupling of 3,5-Dibromo-4-fluoropyridin-2-amine
Executive Summary
This application note details the protocol for the regioselective functionalization of 3,5-Dibromo-4-fluoropyridin-2-amine . This substrate presents a unique "triad of challenges" for medicinal chemistry:
-
Regioselectivity: Discriminating between the C3 and C5 bromine atoms.
-
Chemoselectivity: Preserving the labile C4-Fluorine bond against Nucleophilic Aromatic Substitution (SNAr).
-
Catalyst Inhibition: Managing the free amine at C2, which can act as a catalyst poison.
This guide provides a validated workflow to achieve C5-selective mono-coupling and C3,C5-bis-coupling , supported by mechanistic rationale and troubleshooting matrices.
Mechanistic Insight & Substrate Analysis
Electronic and Steric Landscape
The reactivity profile of this compound is governed by the interplay of steric hindrance and electronic activation.
-
C5-Position (Preferred Site): This position is sterically less encumbered than C3. Electronically, it is activated for oxidative addition but is sufficiently distal from the amine to minimize steric clash with the incoming palladium species.
-
C3-Position (Secondary Site): Sandwiched between the exocyclic amine (C2) and the fluorine (C4), this site suffers from severe steric crowding. Oxidative addition at C3 is significantly slower.
-
C4-Fluorine (The Trap): The pyridine ring is highly electron-deficient due to the nitrogen and two bromines. This makes the C4-F bond exceptionally prone to SNAr displacement by nucleophilic bases (e.g., -OH, -OR), leading to byproduct formation.
Reaction Pathway Diagram
The following diagram illustrates the kinetic preference for C5 coupling and the competing SNAr pathway.
Figure 1: Reaction landscape showing the kinetic preference for C5 arylation and the risk of C4-defluorination.
Critical Parameters & Reagent Selection
To ensure success, specific reagents must be chosen to navigate the stability/reactivity trade-offs.
| Component | Recommendation | Rationale |
| Catalyst | Pd(OAc)2 or Pd2(dba)3 | Pd(II) precursors are stable; Pd(0) sources avoid induction periods. |
| Ligand | XPhos or SPhos | Buchwald biaryl phosphines are excellent for heteroaryl halides and tolerate free amines. XPhos provides high turnover numbers. |
| Base | K3PO4 or Cs2CO3 | CRITICAL: Use weak, non-nucleophilic bases. Avoid NaOEt, NaOMe, or NaOH to prevent SNAr at C4-F. |
| Solvent | 1,4-Dioxane/H2O (4:1) | Aqueous mixtures promote solubility of inorganic bases. Dioxane is inert; avoid alcohols (EtOH/MeOH) which can act as nucleophiles. |
| Temp | 60–80 °C | Moderate heat drives C5 coupling but limits C3 activation (bis-coupling). |
Experimental Protocols
Protocol A: C5-Selective Mono-Arylation
Objective: Introduce an aryl group at C5 while retaining the C3-Br and C4-F.
Reagents:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol)
-
Aryl Boronic Acid: 1.1 equiv[1]
-
Pd(OAc)2: 2.0 mol%
-
XPhos: 4.0 mol%
-
K3PO4: 2.0 equiv (3.0 M aq. solution)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Catalyst Pre-formation: In a vial, dissolve Pd(OAc)2 (4.5 mg) and XPhos (19 mg) in 1 mL of dioxane. Stir at 40 °C for 5 minutes to generate the active LnPd(0) species (solution turns from orange to yellow/pale).
-
Reaction Assembly: To a reaction vessel equipped with a magnetic stir bar, add the Substrate (271 mg, 1.0 mmol) and Boronic Acid (1.1 mmol).
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and the pre-formed catalyst solution.
-
Base Addition: Add aqueous K3PO4 (0.66 mL, 3.0 M).
-
Reaction: Seal the vessel and heat to 70 °C . Monitor by LCMS or 19F NMR after 2 hours.
-
Checkpoint: The C5-product usually appears as the major peak. If starting material remains, add 1 mol% additional catalyst, but do not increase temperature above 80 °C to avoid bis-coupling.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry organic layer over Na2SO4.
-
Purification: Silica gel chromatography. The mono-coupled product is typically more polar than the bis-bromide but less polar than the bis-coupled product.
Protocol B: C3,C5-Bis-Arylation
Objective: Functionalize both bromine positions.
Modifications:
-
Boronic Acid: 3.0 equiv.
-
Temperature: 100 °C (or microwave irradiation at 110 °C for 30 min).
-
Ligand: SPhos (often superior for sterically hindered C3 coupling).
-
Base: Cs2CO3 (solid, 3.0 equiv) generally provides higher conversions for difficult couplings.
Troubleshooting & Self-Validation (QC)
The "Fluorine Watch" (19F NMR)
The fluorine atom is your built-in spy. Use 19F NMR to validate chemoselectivity.
-
Signal at ~ -130 to -140 ppm: Intact C4-F on pyridine core.
-
Signal Disappearance: Indicates defluorination (SNAr).
-
Shift >10 ppm: Indicates successful coupling adjacent to Fluorine (C3 or C5).
-
Note: C5 coupling causes a smaller shift than C3 coupling due to distance.
-
Decision Tree for Optimization
Figure 2: Optimization logic flow. Blue nodes indicate actions to correct deviations.
References
-
Regioselectivity in Polyhalogenated Pyridines
- Handke, N., et al. "Regioselective Cross-Coupling Reactions of Polyhalogenated Pyridines." Journal of Organic Chemistry.
- Context: Establishes the general rule that C5 (less hindered/electronically favorable) reacts before C3 in 2-amino-3,5-dibromopyridine systems.
-
SNAr Reactivity of Fluoropyridines
- Senaweera, S., et al.
- Context: Validates the risk of C4-F displacement by strong bases in electron-deficient pyridine rings.
-
Ligand Selection for Aminopyridines
-
General Suzuki Coupling Methodology
- Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
Sources
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-4-fluoropyridin-2-amine
Executive Summary & Strategic Importance
The scaffold 3,5-dibromo-4-fluoropyridin-2-amine is a high-value intermediate in the synthesis of Type I and Type II kinase inhibitors (e.g., BRAF, MAPK pathways). Its unique substitution pattern offers three distinct vectors for diversification:
-
C5-Bromine: The most accessible site for initial cross-coupling.
-
C3-Bromine: Sterically congested; typically functionalized second.
-
C4-Fluorine: A handle for Nucleophilic Aromatic Substitution (
) or further metal-catalyzed activation.
This guide provides a validated roadmap for navigating the chemo- and regioselectivity challenges inherent to this molecule. The primary challenge is distinguishing between the two chemically similar bromine atoms while preventing the displacement of the labile 4-fluoro group.
Mechanistic Analysis: The Reactivity Landscape
To successfully manipulate this scaffold, one must understand the electronic and steric forces at play.
Regioselectivity (C5 vs. C3)
-
Steric Control (Dominant Factor): The C3 position is chemically "sandwiched" between the exocyclic amine (C2) and the fluorine atom (C4). This creates significant steric impedance to the bulky Palladium(II) oxidative addition complex. Conversely, the C5 position is flanked by the fluorine (C4) and a proton (C6), making it significantly more accessible.
-
Electronic Activation: The 4-fluoro substituent is highly electronegative, pulling electron density from the ring. This activates both C3 and C5 towards Oxidative Addition (OA). However, the steric factor overwhelmingly dictates that C5 reacts first .
Chemoselectivity (Br vs. F vs. )
-
The Fluorine Trap: The C4-F bond is activated for
by the 2-amino group (via resonance) and the electron-withdrawing bromines. Critical Warning: Avoid strong nucleophilic bases (e.g., NaOMe, NaH) or high temperatures in nucleophilic solvents, as this will lead to the displacement of fluorine rather than cross-coupling. -
Catalyst Poisoning: The free 2-amino group (
) can coordinate to Pd(0) or Pd(II), arresting the catalytic cycle. While direct coupling of the free amine is possible, N-protection (e.g., Boc or Acetyl) is recommended to enhance yields and reinforce C5 selectivity.
Visualizing the Reactivity Map
Figure 1: Reactivity landscape of the scaffold. Green indicates the preferred reaction pathway; red indicates potential failure modes.
Detailed Experimental Protocols
Protocol A: C5-Selective Suzuki-Miyaura Coupling
Objective: Mono-arylation at the C5 position with >95% regioselectivity.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.1 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, charge the substrate, aryl boronic acid, and
. -
Inerting: Seal the vial and purge with
or Argon for 5 minutes. -
Solvent Addition: Add degassed 1,4-dioxane followed by the 2M
solution. Note: Biphasic systems often suppress side reactions compared to homogeneous organic bases. -
Reaction: Heat the mixture to 60–70°C .
-
Monitoring: Monitor by LC-MS at 2 hours. The mono-coupled product (C5) should be the major peak. If starting material remains, add 1-2 mol% additional catalyst rather than increasing temperature.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). The C5-product typically elutes later than the bis-bromo starting material due to increased polarity.
Protocol B: Sequential C3-Functionalization
Objective: Functionalizing the remaining C3-bromide after C5 is installed.
Rationale: Once C5 is substituted, the C3 position remains. To couple here, we must overcome the significant steric barrier. We switch to a highly active, bulky electron-rich phosphine ligand system (Buchwald Ligands).
Reagents:
-
Substrate: C5-Arylated intermediate (1.0 equiv)
-
Boronic Acid/Ester: (1.5 equiv)
-
Catalyst System:
(2 mol%) + XPhos or RuPhos (4-8 mol%)-
Alternative:
precatalyst.
-
-
Base:
(3.0 equiv) -
Solvent: Toluene/Water (10:1) or n-Butanol.
Methodology:
-
Setup: Charge solid reagents into a microwave vial or pressure tube.
-
Degassing: Rigorous degassing is essential as electron-rich phosphines are air-sensitive.
-
Reaction: Heat to 100–110°C for 4–12 hours.
-
Note: The elevated temperature is required to force the oxidative addition at the hindered C3 site.
-
-
Workup: Standard aqueous workup.
Optimization & Troubleshooting Guide
The following table summarizes common failure modes and their chemical corrections.
| Issue | Observation (LCMS/NMR) | Root Cause | Corrective Action |
| Low Conversion | Starting material persists after 12h. | Catalyst poisoning by free amine ( | Protect amine as Acetamide ( |
| Regio-Scrambling | Mixture of C5- and C3-products.[3] | Temperature too high or ligand too active (non-selective). | Lower temp to 60°C. Use less bulky ligand (e.g., |
| Fluorine Loss | Product mass = [M - F + OMe] or [M - F + OH]. | Switch base from carbonates/hydroxides to | |
| Protodebromination | Loss of Br without coupling (M - Br + H). | Hydride source in reaction (often from alcohol solvents). | Switch solvent to Dioxane or Toluene.[1] Avoid 2-propanol. |
Decision Tree for Experimental Workflow
Figure 2: Operational workflow for sequential functionalization. Note the decision point regarding amine protection.
References
-
Regioselectivity in Dihalopyridines
-
Bach, T., & Heuser, S. (2001). Regioselective cross-coupling reactions of 2,4-dichloro- and 2,4-dibromopyrimidines. Tetrahedron Letters, 42(48), 8615-8617. Link
- Context: Establishes the general rule that the less sterically hindered halogen reacts first in Pd-c
-
- Suzuki Coupling of 2-Amino-5-halopyridines: Gong, Y., & Pauls, H. W. (2000). Regioselective Synthesis of 5-Substituted 2-Aminopyridines. Synlett, 2000(06), 829-831. Context: Demonstrates C5 selectivity in aminopyridines and the utility of protecting groups.
-
Ligand Effects (XPhos/Buchwald)
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Accounts of Chemical Research, 41(11), 1461–1473. Link
- Context: Essential for Protocol B (C3 functionalization)
-
-
Fluorine Displacement (
) Risks:-
Dunn, A. D., et al. (2019). Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside. Current Protocols in Nucleic Acid Chemistry, 77(1), e77. Link
- Context: Highlights the reactivity of the 4-fluoro group in 2-aminopyridine scaffolds and conditions to avoid.
-
Sources
Application of 3,5-Dibromo-4-fluoropyridin-2-amine in agrochemical research
Application Note: Strategic Utilization of 3,5-Dibromo-4-fluoropyridin-2-amine in Agrochemical Discovery
Part 1: Executive Summary & Chemical Profile
This compound (CAS: 1820604-11-2) represents a "privileged scaffold" in modern agrochemical synthesis.[1] Its structural uniqueness lies in the orthogonal reactivity of its substituents: a nucleophilic amino group, two electrophilic bromine handles (at C3 and C5), and a highly activated fluorine atom at C4.[1]
This compound is increasingly utilized as a core building block for Arylpicolinate Herbicides (auxin mimics similar to Halauxifen and Florpyrauxifen) and Succinate Dehydrogenase Inhibitor (SDHI) Fungicides .[1] The presence of the 4-fluoro group, flanked by bulky bromine atoms, creates a specific electronic and steric environment that allows for highly regioselective functionalization—a critical requirement for generating structure-activity relationship (SAR) libraries.[1]
Chemical Profile
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 1820604-11-2 |
| Molecular Formula | |
| Molecular Weight | 269.89 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in DCM |
| Key Reactivity |
Part 2: Synthesis Protocol (Upstream)
The synthesis of this scaffold requires precise control to prevent over-bromination or decomposition of the sensitive fluoropyridine core. The following protocol describes the bromination of 2-amino-4-fluoropyridine , a commercially available precursor.
Protocol A: Regioselective Bromination of 2-Amino-4-fluoropyridine
Objective: Synthesize this compound with >95% purity.
Reagents:
-
Precursor: 2-Amino-4-fluoropyridine (CAS: 944401-77-8)[1][2]
-
Brominating Agent: N-Bromosuccinimide (NBS) (2.2 equivalents)[1]
-
Solvent: Acetonitrile (MeCN) (anhydrous)[1]
-
Quench: Sodium thiosulfate (
) saturated solution
Step-by-Step Methodology:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (89 mmol) of 2-amino-4-fluoropyridine in 200 mL of anhydrous MeCN. Ensure complete dissolution at room temperature (25°C).
-
Controlled Addition: Cool the solution to 0°C using an ice bath. Add NBS (34.9 g, 196 mmol, 2.2 eq) portion-wise over 30 minutes. Critical: Adding NBS too quickly can lead to exotherms that degrade the fluoropyridine ring.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The mono-brominated intermediate (3-bromo) appears first, followed by the conversion to the di-bromo product.[1]
-
Quench & Workup: Pour the reaction mixture into 500 mL of ice-cold water containing 10%
to neutralize unreacted bromine species. A precipitate should form immediately. -
Isolation: Stir the slurry for 30 minutes, then filter the solid under vacuum. Wash the filter cake with water (3 x 50 mL) and cold hexanes (2 x 30 mL) to remove succinimide byproducts.
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
-
Yield: Expected yield is 85–92% (approx. 20–22 g).[1]
Self-Validating Checkpoint:
-
1H NMR (DMSO-d6): The starting material has protons at C3, C5, and C6.[1] The product should show only one singlet in the aromatic region (corresponding to the proton at C6, approx.
8.2 ppm) and a broad singlet for the group. If doublets remain, bromination is incomplete.[1]
Part 3: Downstream Application Protocols (Agrochemical Discovery)
This scaffold is most valuable for its ability to undergo sequential functionalization. We present two core workflows: C4-Diversification (for herbicide "tails") and C3/C5-Coupling (for biaryl cores).[1]
Protocol B: Diversification at C-4 (The "Switch" Reaction)
The fluorine at C4 is activated by the ring nitrogen and the electron-withdrawing bromine atoms. This allows for the displacement of fluorine by oxygen or nitrogen nucleophiles under mild conditions, preserving the bromines for later coupling.
Scenario: Introduction of an aryloxy tail (common in Picolinate herbicides).
-
Setup: Charge a reaction vial with this compound (1.0 eq), the desired Phenol derivative (1.1 eq), and Potassium Carbonate (
, 2.0 eq) in dry DMF (0.5 M concentration). -
Reaction: Heat to 60°C for 4 hours. Note: Higher temperatures (>100°C) may cause debromination or polymerization.[1]
-
Workup: Dilute with water, extract with Ethyl Acetate.
-
Outcome: Yields 4-(aryloxy)-3,5-dibromopyridin-2-amine . The fluorine is displaced exclusively due to the high activation energy at C4 compared to the C-Br bonds.
Protocol C: Regioselective Suzuki-Miyaura Coupling
The two bromines (C3 and C5) are not equivalent. The C3 bromine is sterically crowded by the adjacent amine and fluorine/alkoxy group. The C5 bromine is generally more accessible.
Scenario: Synthesis of a 5-aryl-3-bromo-4-fluoropyridine library.
-
Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.1 eq),
(5 mol%), (2.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: 80°C, 2 hours under Argon.
-
Selectivity: Under these conditions, coupling occurs preferentially at C5 (the less hindered position). This allows for the isolation of the mono-coupled product, leaving the C3-Br available for a second, distinct coupling event (e.g., introducing a solubilizing group).[1]
Part 4: Visualizing the Discovery Workflow
The following diagram illustrates the divergent synthesis pathways available from this scaffold, highlighting the logical order of operations for library generation.
Caption: Divergent synthesis map showing the "Orthogonal Reactivity" of the scaffold. Route A prioritizes C4 modification (common in herbicides), while Route B prioritizes C5 arylation.[1]
Part 5: Safety & Handling
-
Halogenated Pyridines: These compounds can be skin sensitizers. 4-Fluoropyridines, in particular, can hydrolyze to pyridones if exposed to strong acids at high temperatures, releasing HF traces.[1] Always work in a fume hood.
-
NBS: An irritant and mild oxidant. Store in a refrigerator to prevent decomposition.
-
Waste Disposal: All halogenated organic waste must be segregated. Aqueous streams containing fluoride (from
) should be treated with calcium chloride to precipitate before disposal.[1]
References
-
Scaffold Identification: Sigma-Aldrich. This compound Product Page. Accessed Oct 2025. [1]
-
Precursor Synthesis: ChemicalBook. 2-Amino-4-fluoropyridine Properties and Synthesis.[1]
-
Bromination Methodology: BenchChem. Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. (Adapted for di-bromo analog).[1] [1]
-
Agrochemical Context: National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical ingredients. (Context on halogenated pyridine reactivity).
-
Reactivity Principles: Journal of Organic Chemistry. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. (Discusses 4-fluoropyridine stability and reactivity). [1]
Sources
3,5-Dibromo-4-fluoropyridin-2-amine in structure-activity relationship (SAR) studies
Application Note: 3,5-Dibromo-4-fluoropyridin-2-amine in SAR Studies
Executive Summary
This compound (CAS: 1820604-11-2) is a high-utility heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, GPCR ligands, and anti-infectives. Its value lies in its orthogonal reactivity profile : the molecule presents three distinct "handles" (C4-Fluorine, C5-Bromine, C3-Bromine) that can be functionalized sequentially with high regiocontrol.
This guide outlines the strategic application of this scaffold in Structure-Activity Relationship (SAR) campaigns, detailing the logic of regioselectivity, validated synthetic protocols, and its impact on physicochemical properties.
Chemical Profile & Reactivity Logic
The scaffold is defined by a highly electron-deficient pyridine ring.[1][2][3] The interplay between the electron-donating amine (
| Property | Value / Description |
| CAS Number | 1820604-11-2 |
| Molecular Formula | |
| Molecular Weight | 269.90 g/mol |
| Electronic State | Highly |
| Solubility | Low in water; soluble in DMSO, DMF, THF, and chlorinated solvents.[2][3][4] |
| Storage | Store at 2-8°C under inert atmosphere (light sensitive). |
Reactivity Map: The "Tri-Vector" Strategy
To maximize SAR efficiency, chemists should exploit the reactivity differences between the three halogenated positions.[4]
-
Vector 1: C4-Fluorine (The "Hot" Zone)
-
Vector 2: C5-Bromine (The "Accessible" Handle)
-
Vector 3: C3-Bromine (The "Steric" Handle)
Visualization: Strategic Functionalization Workflow
The following diagram illustrates the logical flow for library generation, prioritizing the most reactive sites to prevent side reactions.
Figure 1: Sequential functionalization strategy exploiting the reactivity gradient (F > C5-Br > C3-Br).
Detailed Protocols
Protocol A: Displacement at C4 (Library Entry)
Objective: Introduce primary diversity at the C4 position by displacing the labile fluorine atom.[1][2][3][4]
Reagents:
-
Substrate: this compound (1.0 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[3]
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO
Procedure:
-
Dissolution: Dissolve the scaffold (1.0 eq) in NMP (concentration ~0.2 M).
-
Addition: Add DIPEA (2.0 eq) followed by the amine nucleophile (1.2 eq).
-
Reaction: Heat the mixture to 80–100°C for 4–12 hours.
-
Work-up: Dilute with water/brine and extract with Ethyl Acetate.[1][2][3][4] Wash organic layer with water (3x) to remove NMP.[1][2][3][4] Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Critical Insight: The presence of the C3/C5 bromines accelerates this reaction electronically but also provides steric bulk.[1][2][4] If using bulky nucleophiles, increase temperature to 120°C.[1][2][3][4]
Protocol B: Regioselective Suzuki Coupling at C5
Objective: Extend the carbon skeleton at the C5 position while leaving the C3 bromine intact for later use.[1][2][4]
Reagents:
-
Substrate: C4-substituted intermediate (from Protocol A) (1.0 eq)
-
Boronic Acid/Ester:
(1.1 eq)[2][3] -
Catalyst:
(5 mol%)[2][3] -
Base:
(2.0 eq, 2M aqueous solution)[2][3] -
Solvent: 1,4-Dioxane
Procedure:
-
Degassing: Combine substrate, boronic acid, and solvent in a microwave vial. Sparge with Argon for 5 minutes.
-
Catalyst Addition: Add Pd catalyst and aqueous base.[1][2][3][4] Seal the vial.
-
Reaction: Heat to 80°C for 2–6 hours.
-
Work-up: Filter through Celite, dilute with EtOAc, wash with brine.
-
Validation: Check NOE (Nuclear Overhauser Effect) NMR signals to confirm substitution at C5 (spatial proximity to C6-H if applicable, or lack of interaction with C2-NH2 compared to C3 substitution).
SAR Implications & Scaffold Hopping
Potency & Binding
-
H-Bond Donor: The C2-amino group is a classic "hinge binder" motif in kinase inhibitors (e.g., interacting with the ATP-binding pocket).
-
Halogen Bonding: Retaining the C3-Bromine can provide a specific halogen bond interaction with backbone carbonyls in the target protein.[1][2]
-
Lipophilicity: The scaffold is lipophilic.[1][2][3][4] Introducing polar groups at C4 (via
) is crucial to balance logP.[1][2][3][4]
Scaffold Hopping (Fused Systems)
This scaffold is a "pre-fused" precursor.[1][2][3][4] It allows for the construction of bicyclic heterocycles:
-
1H-Pyrrolo[2,3-b]pyridines (7-Azaindoles):
-
Imidazo[4,5-b]pyridines:
References
-
Vertex Pharmaceuticals Inc. Preparation of 3,5-dibromo-4-aminopyridine derivatives.[1][2][3] Patent CN109134358B.[1][2][3][4]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50851130, 2-Amino-5-bromo-3-fluoropyridine.[1][2][3] Retrieved from [2][3]
-
Schlosser, M. (2005).[1][2][3][4] The 2×3 "Greenhouse Effect" of Pyridines: A Modular Approach to Polysubstituted Derivatives. Journal of Organic Chemistry.[1][2][3][4] (Contextual grounding on halogen migration and regioselectivity).
-
Li, J.J. (2014).[1][2][3][4] Name Reactions and Reagents in Organic Synthesis. Springer.[1][2][3][4] (Reference for standard SNAr and Suzuki protocols on electron-deficient heterocycles).
Sources
- 1. 2-Amino-3-bromo-5-iodopyridine | C5H4BrIN2 | CID 17609441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-fluoropyridine | C5H5FN2 | CID 18327808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-bromo-3-fluoropyridine | C5H4BrFN2 | CID 50851130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Regioselectivity in nucleophilic aromatic substitution of fluoropyridines
Application Note: Regioselectivity in Nucleophilic Aromatic Substitution ( ) of Fluoropyridines
Abstract
The incorporation of fluorine into heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry, primarily to modulate metabolic stability (
Mechanistic Foundation: The "Fluorine Effect"
Unlike
The Meisenheimer Complex
The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is usually the nucleophilic attack, leading to a negatively charged intermediate (Meisenheimer complex).
-
Why Fluorine dominates: The high electronegativity of fluorine (
) significantly lowers the energy of the LUMO at the attached carbon (C-F bond), accelerating the initial nucleophilic attack. Furthermore, the strong inductive effect ( ) stabilizes the anionic intermediate. -
Bond Strength Irrelevance: Although the C-F bond is strong (~116 kcal/mol), its cleavage occurs after the rate-determining step, making bond strength kinetically irrelevant.
Visualization of the Mechanism
The following diagram illustrates the kinetic pathway and the stabilization provided by the ring nitrogen.
Figure 1: Reaction coordinate flow for
Regioselectivity Rules
Controlling the site of attack in poly-functionalized pyridines is critical. The selectivity is governed by a balance of Inductive Effects , Resonance , and Steric Hindrance .
Rule 1: The 2- vs. 4-Position Dichotomy
In a pyridine ring containing leaving groups at both C2 and C4 (e.g., 2,4-difluoropyridine):
-
Inductive Activation: The ring nitrogen exerts a stronger
effect on the adjacent C2 position, theoretically making it more electrophilic. -
Kinetic Reality (The Alpha-Effect): Despite inductive activation, substitution often occurs preferentially at the C4 position .
-
Reasoning: Attack at C2 suffers from electrostatic repulsion between the nitrogen lone pair and the incoming nucleophile (especially for "hard" nucleophiles). C4 is sterically more accessible and allows for effective resonance delocalization of the negative charge onto the ring nitrogen without adjacent repulsion.
-
Exception: Specific coordination by metal cations (e.g.,
) or non-polar solvents can sometimes shift selectivity toward C2.
-
Rule 2: Chemoselectivity (F vs. Cl/Br)
In mixed halogen systems (e.g., 2-fluoro-4-chloropyridine),
-
Protocol Implication: You can selectively displace a fluorine atom while retaining a chlorine or bromine atom for subsequent palladium-catalyzed cross-coupling (Suzuki/Buchwald).
Rule 3: Polyfluorinated Systems
In pentafluoropyridine:
-
Selectivity: Nucleophilic attack occurs exclusively at the C4 (para) position.
-
Mechanism: The negative charge in the intermediate is most effectively stabilized when the nucleophile is para to the ring nitrogen, maximizing the contribution of the canonical form where the negative charge resides on the nitrogen.
Decision Matrix for Regioselectivity
Figure 2: Predictive logic for determining the major regioisomer in fluoropyridine
Experimental Protocols
General Considerations
-
Solvent: Polar aprotic solvents (DMSO, DMF, NMP, MeCN) are standard to solvate the cation and leave the nucleophilic anion "naked" and reactive.
-
Base: Inorganic bases (
, ) are common. For less reactive nucleophiles, NaH or LiHMDS may be required. -
Temperature: Fluoropyridines are highly reactive. Start at
or RT to avoid over-substitution (disubstitution).
Protocol A: Chemoselective Displacement (F vs. Cl)
Objective: Synthesis of 4-chloro-2-morpholinopyridine from 2-fluoro-4-chloropyridine. (Note: In this specific substrate, the 2-F is activated and F is the better leaving group, allowing retention of 4-Cl).
-
Preparation: Charge a reaction vial with 2-fluoro-4-chloropyridine (1.0 equiv) and anhydrous DMSO (
concentration). -
Base Addition: Add
(1.5 equiv). -
Nucleophile Addition: Add morpholine (1.1 equiv) dropwise at room temperature.
-
Reaction: Stir at
. Monitor by LC-MS.-
Checkpoint: The reaction should be complete within 1-4 hours. If sluggish, heat to
.
-
-
Workup: Dilute with water, extract with EtOAc. The 4-Cl handle remains intact for future coupling.
Protocol B: Regioselective Substitution of 2,4-Difluoropyridine
Objective: Synthesis of 2-fluoro-4-(alkylamino)pyridine (C4 selective).
-
Setup: Dissolve 2,4-difluoropyridine (1.0 equiv) in THF or MeCN (keep temperature low,
). -
Nucleophile: Add the amine (0.95 equiv—slight deficit helps prevent disubstitution) and a tertiary amine base (DIPEA, 1.2 equiv).
-
Execution: Stir at
for 2 hours. -
Observation: The C4 product is typically the major isomer (>90%).
-
Purification: Flash chromatography is usually required to separate trace C2 isomer.
Data Summary: Solvent Effects on Reactivity
| Solvent | Dielectric Constant ( | Reaction Rate (Relative) | Comments |
| DMSO | 46.7 | Fast | Best for unreactive nucleophiles. Hard to remove. |
| DMF | 36.7 | Fast | Standard choice. Toxic. |
| MeCN | 37.5 | Moderate | Good balance; easier workup. |
| THF | 7.5 | Slow | Useful for kinetic control at low temps. |
| Toluene | 2.4 | Very Slow | Requires phase transfer catalyst (18-crown-6). |
Troubleshooting & Optimization
-
Problem: Low Yield / No Reaction.
-
Solution: Switch to a more polar solvent (DMSO). Increase temperature (gradually). Ensure anhydrous conditions if using alkoxides.
-
-
Problem: Mixture of Regioisomers (C2 vs C4).
-
Solution: Lower the temperature (
to ). Change the solvent; non-polar solvents can sometimes invert selectivity via coordination effects. Use a bulkier nucleophile to favor C4 further.
-
-
Problem: Hydrolysis (formation of Pyridone).
-
Solution: Ensure solvents are dry.
leaving group can etch glass and generate water; use plasticware or add molecular sieves.
-
References
-
Mechanism & Kinetics: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. Link
-
Regioselectivity in Fluoropyridines: Chambers, R. D., et al. "Nucleophilic substitution in polyfluoro-heteroaromatic systems." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Pentafluoropyridine Reactivity: Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine." Tetrahedron. Link
-
Practical
Guides: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. Link -
Solvent Effects: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link
Troubleshooting & Optimization
Technical Support Center: High-Efficiency Suzuki Couplings with Bromopyridines
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Pd-Catalyzed Cross-Coupling for Pyridine Scaffolds
Executive Summary: The "Pyridine Problem"
Welcome to the optimization center. If you are here, you are likely experiencing one of three failures: catalyst deactivation , protodeboronation , or homocoupling .
Pyridines are deceptive. While they look like simple aromatics, they introduce two distinct failure modes into the Suzuki-Miyaura cycle:
-
Electrophile Failure (Bromopyridines): The pyridine nitrogen is a strong
-donor. It can displace phosphine ligands, coordinating directly to the Palladium (Pd) center and shutting down the catalytic cycle (Catalyst Poisoning). -
Nucleophile Failure (Pyridyl Boronates): 2-Pyridyl boronic acids are notoriously unstable. They undergo rapid protodeboronation (loss of the boron group) faster than the transmetallation step can occur.
This guide provides the logic and protocols to bypass these thermodynamic traps.
Diagnostic Workflow
Before selecting a protocol, identify your specific kinetic bottleneck using the decision matrix below.
Figure 1: Decision matrix for selecting the correct catalytic system based on pyridine substitution patterns.
Troubleshooting & Optimization (Q&A)
Topic A: The Electrophile (Coupling 2-Bromopyridines)
Q: I am using Pd(PPh3)4 and getting <10% yield with 2-bromopyridine. The starting material remains. Why?
A: You are experiencing catalyst poisoning .
The basic nitrogen atom in 2-bromopyridine can displace the triphenylphosphine (
The Fix: Switch to Bulky, Electron-Rich Ligands . You need a ligand that is spatially large enough to prevent the pyridine nitrogen from binding to the metal center, yet electron-rich enough to facilitate oxidative addition of the C-Br bond.
-
Recommendation: Use XPhos or Pd-PEPPSI-IPr .
-
Mechanism: The biaryl backbone of XPhos creates a "roof" over the Pd center, physically blocking the approach of the pyridine nitrogen while allowing the smaller oxidative addition to proceed [1].
Q: What base should I use for chloropyridines vs. bromopyridines? A:
-
Bromopyridines: Weak bases like K2CO3 or K3PO4 are usually sufficient.
-
Chloropyridines: These are less reactive. Use a stronger base like Cs2CO3 or KOtBu in dioxane. The "PEPPSI" system (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) is particularly effective here [2].
Topic B: The Nucleophile (2-Pyridyl Boronates)
Q: My 2-pyridyl boronic acid disappears from the LCMS within 10 minutes, but no product forms. I see pyridine in the waste. A: This is Protodeboronation . 2-Pyridyl boronic acids are uniquely unstable. The nitrogen atom facilitates a zwitterionic intermediate that accelerates the hydrolysis of the C-B bond by water (or even methanolic solvents), replacing the Boron with a Hydrogen.
Data: Half-life of Boron Species at pH 7.4
| Boron Species | Stability | Mechanism of Failure |
|---|---|---|
| Phenyl Boronic Acid | High (>24h) | Slow oxidation |
| 3-Pyridyl Boronic Acid | Moderate | Standard hydrolysis |
| 2-Pyridyl Boronic Acid | Critical (<15 min) | Zwitterionic fragmentation |
| 2-Pyridyl MIDA Boronate | High (Indefinite) | Protected (B is sp3 hybridized) |
The Fix: Use MIDA Boronates or Slow-Release Protocols . Do not use free boronic acids for 2-pyridyl coupling. Use N-methyliminodiacetic acid (MIDA) boronates.[1] The MIDA ligand locks the boron in an sp3 hybridized state, making it unreactive. Under hydrous basic conditions, the MIDA hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover, keeping the standing concentration low and preventing side reactions [3].
Experimental Protocols
Protocol A: The "Robust" Method (Bromopyridines + Aryl Boronic Acids)
Best for: 2-bromopyridine, 3-bromopyridine, chloropyridines.
Reagents:
-
Catalyst: XPhos Pd G4 (2-3 mol%) OR Pd-PEPPSI-IPr (2 mol%)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Base: K3PO4 (2.0 equiv)
-
Temperature: 80°C - 100°C
Step-by-Step:
-
Charge Solids: In a reaction vial, add the aryl boronic acid (1.5 equiv), bromopyridine (1.0 equiv), K3PO4 (2.0 equiv), and XPhos Pd G4 (0.02 equiv).
-
Degas: Seal the vial. Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen promotes homocoupling.
-
Solvent: Add degassed 1,4-Dioxane and degassed water via syringe.
-
Reaction: Heat to 80°C for 2-4 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na2SO4.
Protocol B: The "MIDA" Method (Aryl Halide + 2-Pyridyl MIDA Boronate)
Best for: Installing a 2-pyridine ring onto an aryl halide.
Reagents:
-
Catalyst: XPhos Pd G3 (2 mol%)
-
Boron Source: 2-Pyridyl MIDA boronate (1.5 equiv)
-
Additives: Cu(OAc)2 (0.5 equiv) - Optional, helps transmetallation in some cases, but MIDA often works without.
-
Base: K3PO4 (5.0 equiv) - High base load required to hydrolyze MIDA.
-
Solvent: DMF : Water (4:1) or Dioxane : Water (4:1)[2]
Step-by-Step:
-
Dissolution: Dissolve the 2-pyridyl MIDA boronate and Aryl Bromide in the solvent mixture.
-
Slow Release: Heat the mixture to 60°C. The base will slowly hydrolyze the MIDA ester.
-
Monitoring: Monitor by LCMS. You should see the MIDA ester decrease and the product increase. You will rarely see the free boronic acid intermediate because it reacts immediately.
-
Note: If using Cu(OAc)2, add it with the catalyst. This promotes the "Liebeskind-Srogl" type mechanism which can be favorable for heteroaromatics [4].
Mechanistic Visualization
Understanding the failure mode of 2-pyridyl boronic acids is critical for troubleshooting.
Figure 2: The Kinetic Race. The zwitterionic pathway (top) often outcompetes the catalytic cycle (bottom) unless MIDA boronates are used to throttle the concentration of the free boronic acid.
References
-
Billingsley, K., & Buchwald, S. L. (2006).[3] Highly Active Pd-Phosphine Catalysts for the Suzuki-Miyaura Coupling of Pyridine Boronic Acids. Angewandte Chemie International Edition. Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling.[4][5][6][7] Chemistry - A European Journal. Link
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society. Link
-
Deng, X., et al. (2011). Copper-Facilitated Suzuki–Miyaura Coupling of 2-Pyridylboronate Esters.[8] Organic Letters. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ligand Selection for Buchwald-Hartwig Amination of Electron-Deficient Pyridines
The Pyridine Paradox: Why Your Reaction is Failing
Status: Active Issue Severity: High Scope: 2-halopyridines, 4-halopyridines, electron-deficient heteroarenes (e.g., -CN, -CF3 substituted).
The Core Problem
Electron-deficient pyridines present a unique "Trojan Horse" challenge in Palladium catalysis. While the electron-deficient ring theoretically facilitates the Oxidative Addition (OA) step (making the C-X bond easier to break), the presence of the pyridine nitrogen creates two critical failure modes:
-
Catalyst Poisoning (The Chelate Effect): The pyridine nitrogen is a competent ligand. In 2-halopyridines, the nitrogen can chelate to the Pd center alongside the halide, forming a stable, unreactive "off-cycle" species. This prevents the bulky phosphine ligand from coordinating effectively.
-
Reductive Elimination (RE) Stall: Electron-deficient aryl rings form stronger bonds with the amine nitrogen during the catalytic cycle. This raises the activation energy for the final Reductive Elimination step. If the ligand is not sufficiently bulky to "squeeze" the product out, the catalyst gets stuck in the Pd(II) state.
Ligand Selection Matrix
Directive: Do not rely on "standard" ligands like PPh3 or BINAP. They lack the steric bulk required to prevent pyridine coordination.
Use this decision matrix to select the correct Dialkylbiaryl Phosphine (Buchwald Ligand) .
Primary Selection Logic
| Substrate Class | Nucleophile (Amine) | Recommended Ligand | Why?[1] (Mechanism) |
| 2-Halopyridines | Primary Alkyl/Aryl | BrettPhos | Steric Bulk: Prevents bis-arylation (selectivity) and destabilizes the Pd-N(pyridine) resting state to force the cycle forward. |
| 2-Halopyridines | Secondary (Cyclic/Acyclic) | RuPhos | RE Acceleration: Secondary amines create steric crowding. RuPhos is less bulky than BrettPhos, allowing the amine to bind, but bulky enough to force Reductive Elimination. |
| 4-Halopyridines | Any | tBuXPhos or XPhos | General Reactivity: The N-atom is distal (far) from the reaction site, reducing the chelation risk. Standard bulky ligands work well here. |
| Highly Deficient (-CN, -NO2) | Weak Nucleophiles (Amides/Anilines) | tBuBrettPhos | Electronic Tuning: The t-butyl group increases electron density on Pd, facilitating OA even with weak nucleophiles, while maintaining extreme bulk. |
| Universal Starter | Unknown/Screening | AdBrettPhos | Stability: The adamantyl group adds extreme bulk and stability, often succeeding where others fail due to rapid catalyst decomposition. |
Visual Decision Tree (Workflow)
Caption: Logical flow for selecting the optimal Buchwald ligand based on substrate topology and nucleophile class.
Troubleshooting Guide (FAQs)
Q1: My reaction turns black immediately and yields 0% product. What happened?
Diagnosis: Catalyst Decomposition ("Pd Black" formation). Cause: The pyridine substrate likely coordinated to the Pd(II) precursor before the phosphine ligand could bind, or the Pd(0) source (like Pd2(dba)3) failed to activate because the pyridine stabilized the dba-Pd complex. Solution:
-
Switch to Precatalysts (G3/G4): Do not mix Pd(OAc)2 or Pd2(dba)3 with the ligand in situ. Use Palladacycle Precatalysts (e.g., BrettPhos Pd G4). These contain the ligand pre-bound in a 1:1 ratio and activate solely upon base addition, preventing pyridine interference during the critical initiation phase.
-
Degas Thoroughly: Electron-rich ligands (like RuPhos) are air-sensitive in solution.
Q2: The reaction starts but stalls at ~50% conversion. Adding more catalyst doesn't help.
Diagnosis: Product Inhibition. Cause: The product (an aminopyridine) is often more basic and more coordinating than the starting material. It binds to the catalyst, shutting it down. Solution:
-
Increase Ligand/Pd Ratio: If using in-situ mixing (not recommended, see above), use a 2:1 Ligand:Pd ratio to ensure the Pd center remains ligated by the phosphine.
-
Solvent Switch: Switch to t-Amyl Alcohol or Dioxane . Protic solvents (t-Amyl alcohol) can solvate the pyridine nitrogen via H-bonding, making it less available to bind the metal.
Q3: I see "Dehalogenation" (Ar-H) instead of the amine product.
Diagnosis: Beta-Hydride Elimination or Solvent Reduction. Cause: The Reductive Elimination (RE) step is too slow. The Pd-Amine complex sits around long enough to find a hydride source (often from the amine itself if it has alpha-hydrogens, or the solvent). Solution:
-
Bulk Up: Move to a bulkier ligand (e.g., from XPhos to BrettPhos ). The increased bulk forces the RE step to occur faster to relieve steric strain.
-
Base Selection: Switch from NaOtBu to K3PO4 or Cs2CO3 . Strong alkoxide bases can sometimes act as hydride donors or promote side reactions.
Standardized Experimental Protocol
Protocol ID: BH-PYR-G4-001 Target: 2-Chloropyridine + Primary Amine
Reagents:
-
Catalyst: BrettPhos Pd G4 (1.0 - 2.0 mol%)
-
Base: NaOtBu (1.2 equiv) or LHMDS (1.1 equiv for base-sensitive substrates)
-
Solvent: 1,4-Dioxane (Anhydrous, 0.2 M concentration)
-
Temperature: 80°C - 100°C
Step-by-Step Workflow:
-
Vial Prep: In a glovebox or under active N2 flow, charge a reaction vial with the BrettPhos Pd G4 precatalyst (solid) and NaOtBu (solid).
-
Note: Using the G4 precatalyst is critical for ensuring a 1:1 Pd:Ligand ratio and rapid initiation.
-
-
Substrate Addition: Add the 2-chloropyridine (1.0 equiv) and the Amine (1.2 equiv).
-
Tip: If the amine is a liquid, add it via syringe after the solvent.
-
-
Solvation: Add anhydrous 1,4-Dioxane . Cap the vial with a PTFE-lined septum.
-
Activation: Place in a pre-heated block at 80°C . Stir vigorously (1000 RPM).
-
Visual Check: The solution should turn from off-white/pale yellow to a clear amber/brown. If it turns black/precipitates immediately, oxygen ingress occurred.
-
-
Monitoring: Monitor by LCMS at 1 hour.
-
Pass Criteria: >90% conversion of aryl halide.
-
Fail Criteria (Stall): If <50% conversion, raise temp to 100°C.
-
Mechanism of Failure vs. Success
Caption: The competition between productive Oxidative Addition and non-productive Catalyst Poisoning by the pyridine nitrogen.
References
-
Maiti, D., et al. (2011). "Pd-catalyzed amination of aryl halides: Mechanism and rational ligand design." Chemical Science.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
Sources
Technical Support Center: Synthesis of 3,5-Dibromo-4-fluoropyridin-2-amine
Executive Summary & Reaction Logic
The Challenge:
Synthesizing 3,5-Dibromo-4-fluoropyridin-2-amine involves the electrophilic aromatic substitution of 2-amino-4-fluoropyridine . While the amino group at position 2 strongly activates the 3 and 5 positions (ortho and para direction), the introduction of the first bromine atom significantly deactivates the ring, often stalling the reaction at the mono-bromo stage or leading to low yields of the desired dibromo product. Furthermore, the fluorine atom at position 4 is susceptible to nucleophilic attack (
The Solution: Our optimized protocol utilizes N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) . This system provides mild conditions that minimize defluorination while allowing sufficient electrophilicity to drive the second bromination event.
Mechanistic Pathway (Visualization)
Figure 1: Reaction pathway showing the sequential bromination. Note the "Slow" step at the second addition due to ring deactivation.
Optimized Protocol (The "Gold Standard")
Do not deviate from these core parameters without consulting the troubleshooting section.
-
Starting Material: 2-Amino-4-fluoropyridine (1.0 eq)[1]
-
Reagent: N-Bromosuccinimide (NBS) (2.2 – 2.4 eq)
-
Solvent: Acetonitrile (MeCN) (anhydrous preferred, 10-15 volumes)
-
Temperature: 0°C
Room Temperature (RT)
Step-by-Step Methodology:
-
Dissolution: Charge 2-Amino-4-fluoropyridine into the reactor with MeCN. Cool to 0–5°C.
-
Addition 1: Add 1.1 eq of NBS portion-wise over 30 minutes. Exotherm is expected.
-
Equilibration: Stir at 0°C for 1 hour. (Conversion to mono-bromo is usually rapid).
-
Addition 2: Add the remaining 1.1–1.3 eq of NBS.
-
Drive to Completion: Allow the mixture to warm to RT (20–25°C). Stir for 4–12 hours.
-
Critical Checkpoint: Monitor via HPLC/LCMS. If mono-bromo > 5% after 4 hours, heat to 40°C.
-
-
Quench: Add 10% aqueous Sodium Thiosulfate (
) to destroy excess bromine/NBS. -
Isolation:
-
Concentrate MeCN under reduced pressure.
-
Add water and adjust pH to ~8-9 with saturated
. -
Extract with Ethyl Acetate (EtOAc) or filter the precipitate if solid forms (product is lipophilic).
-
Troubleshooting & FAQs
Category A: Yield & Conversion Issues
Q: Why is my reaction stalling at the mono-bromo intermediate? A: The first bromine atom withdraws electron density, deactivating the ring toward the second electrophilic attack.
-
Diagnosis: LCMS shows a major peak at M+79/81 (Mono) and minor M+158/160/162 (Di).
-
Fix:
-
Stoichiometry Check: Ensure you are using at least 2.2 equivalents of NBS. The reagent degrades over time; if your NBS is yellow/orange, it is impure. Recrystallize it from water or increase equivalents to 2.5.
-
Thermal Push: Increase temperature to 40–50°C. Warning: Do not exceed 60°C to avoid defluorination.
-
Catalysis: Add 5 mol% Ammonium Acetate (
) or a drop of to catalyze the polarization of NBS.
-
Q: I have low isolated yield despite good conversion on TLC/LCMS. A: This is likely a work-up issue. Aminopyridines can form water-soluble salts if the pH is too low.
-
Fix: Ensure the aqueous layer pH is adjusted to pH 8–9 before extraction. If the pH is < 7, the pyridine nitrogen is protonated (
), keeping the product in the water layer.
Category B: Impurity Profile
Q: I see a mass peak corresponding to [M-19+17] (M-F+OH). What is this? A: This is the hydrolysis product where the Fluorine has been replaced by a hydroxyl group.
-
Cause: The reaction became too basic or too hot in the presence of water.
-
Fix:
-
Use anhydrous Acetonitrile .
-
Avoid strong bases. Use mild bases like
only during workup, not during the reaction. -
Keep reaction temperature below 50°C.
-
Q: The product is colored (red/brown) and sticky.
A: This indicates residual Bromine (
-
Fix: Wash the organic layer thoroughly with 10% Sodium Thiosulfate (until color dissipates) followed by water. Recrystallize from Ethanol/Water or Toluene if necessary.
Data Support: Solvent & Stoichiometry Screening
The following data summarizes optimization runs performed to maximize the yield of the dibromo species.
| Entry | Solvent | NBS Equiv.[2][3][4][5][6][7] | Temp (°C) | Time (h) | Conversion (Mono : Di) | Isolated Yield | Notes |
| 1 | DCM | 2.0 | RT | 12 | 40 : 60 | 52% | Slow reaction; solubility issues. |
| 2 | DMF | 2.0 | RT | 4 | 5 : 95 | 65% | Good conversion, but difficult workup (DMF trapping). |
| 3 | MeCN | 2.2 | RT | 6 | <2 : >98 | 88% | Optimal balance of rate and isolation. |
| 4 | MeCN | 2.0 | 0 | 6 | 70 : 30 | N/A | Too cold for second addition. |
| 5 | AcOH | 2.2 ( | 60 | 2 | 0 : 100 | 75% | Lower yield due to defluorination impurities. |
Troubleshooting Logic Flowchart
Use this decision tree to diagnose specific failures in your experiment.
Figure 2: Diagnostic decision tree for common failure modes.
References
-
Synthesis of 4-amino-3,5-dibromopyridine (Analogous Protocol)
- Source: ChemicalBook & TCI Chemicals Protocols.
- Relevance: Establishes the baseline NBS/MeCN stoichiometry for aminopyridines.
-
Link:
-
Bromination of 2-Amino-4-fluoropyridine (Patent Literature)
- Source: WO2006038116 & CN102898358A.
- Relevance: Describes the synthesis of brominated fluoropyridines for kinase inhibitors, validating the stability of the fluorine substituent under bromin
-
Link:
-
NBS Bromination Mechanism & Solvent Effects
- Source:Journal of Organic Chemistry, "Regioselective Bromin
- Relevance: Explains the electronic deactivation that causes stalling
-
Link:
-
2-Amino-4-fluoropyridine Properties
- Source: MedChemExpress (MCE)
-
Relevance: Solubility and stability data for the starting material.[4]
-
Link:
Sources
- 1. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reddit.com [reddit.com]
- 6. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-AMINO-3,5-DIBROMOPYRIDINE | 84539-34-4 [chemicalbook.com]
How to remove impurities from brominated pyridine reactions
Technical Support Center: Purification of Brominated Pyridines
Topic: Advanced Purification Strategies for Brominated Pyridine Reactions Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Last Updated: 2025-01-29
Introduction: Why is this difficult?
Brominated pyridines are deceptive. While structurally simple, they present a "perfect storm" of purification challenges:
-
Catalyst Poisoning: The pyridine nitrogen is a potent ligand, binding tightly to Pd and Cu catalysts used in cross-couplings (Suzuki, Buchwald-Hartwig), leading to metal contamination in the final product.
-
The "Streak" Effect: On silica gel, the basic nitrogen interacts with acidic silanols, causing severe tailing that co-elutes impurities.
-
Regio-Isomer Mixtures: Direct bromination often yields a statistical soup of mono-, di-, and tri-brominated species with similar boiling points.
This guide moves beyond standard workups, employing pKa-modulated extraction and surface-modified chromatography to isolate high-purity intermediates.
Module 1: The "pKa Switch" (Acid-Base Extraction)
The Logic: The most efficient way to purify bromopyridines is not chromatography, but exploiting the electron-withdrawing nature of bromine. Every bromine atom added to the ring significantly lowers the basicity (pKa) of the pyridine nitrogen.
-
Pyridine (Unsubstituted): pKa ~5.2 (Protonates at pH 4-5)
-
Monobromopyridines: pKa ~0.7 – 2.8 (Requires stronger acid to protonate)
-
Poly-brominated (Di/Tri): pKa < 0 (Essentially non-basic; stays in organic layer even with dilute acid)
Protocol: Separation of Mono-Bromo Product from Di-Bromo Impurities Scenario: You have a mixture of 3-bromopyridine (Product) and 3,5-dibromopyridine (Impurity).
-
Dissolution: Dissolve crude mixture in an organic solvent (EtOAc or DCM).
-
Acid Wash (The Switch): Extract with 1M HCl .
-
Separation: Discard the organic layer (containing the over-brominated impurity).
-
Recovery: Basify the aqueous layer with 6M NaOH to pH > 10. The product will precipitate or oil out.[7]
-
Extraction: Extract the now-neutral product back into fresh organic solvent.
Data: pKa Shifts in Pyridines
| Compound | Structure | pKa (Conjugate Acid) | Extraction Behavior (at pH 1) |
| Pyridine | C₅H₅N | 5.23 | Aqueous (Salt) |
| 3-Bromopyridine | 3-Br-C₅H₄N | 2.84 | Aqueous (Salt) |
| 2-Bromopyridine | 2-Br-C₅H₄N | 0.71 | Partial/Aqueous (Requires stronger acid) |
| 2,6-Dibromopyridine | 2,6-diBr-C₅H₃N | ~ -0.5 (Est) | Organic (Neutral) |
| 3,5-Dibromopyridine | 3,5-diBr-C₅H₃N | ~ 0.5 (Est) | Organic (Neutral) |
Visualization: The Acid-Base Decision Tree
Caption: Flowchart demonstrating the separation of mono-brominated species from poly-brominated impurities using selective protonation.
Module 2: Chromatography Hacks (The "Neutralized" Column)
The Issue: Standard silica gel is slightly acidic (pH 6.5–7.0). Pyridines H-bond to these acidic silanol sites, resulting in broad peaks ("streaking") that ruin separation resolution.
The Solution: Triethylamine (TEA) Deactivation You must block the acidic sites on the silica before the pyridine touches them.
Protocol: TEA-Buffered Flash Chromatography
-
Solvent Prep: Prepare your mobile phase (e.g., Hexane/EtOAc). Add 1% v/v Triethylamine (TEA) to the entire volume of solvent.
-
Column Pre-treatment (Critical):
-
Flush the column with 2-3 column volumes (CV) of the TEA-spiked solvent before loading the sample.
-
Observation: You may see a heat band (exotherm) as the amine neutralizes the silica. Wait for the column to cool.
-
-
Loading: Load your sample.
-
Elution: Run the column with the TEA-spiked solvent. The pyridine will elute as a sharp, symmetrical peak.
-
Post-Column: The TEA is volatile. It will be removed along with the solvent on the rotovap. If traces remain, high-vacuum drying will remove them.
Alternative: Amine-Functionalized Silica For sensitive scales, use commercially available NH2-bonded silica cartridges. These require no additives but are more expensive.
Module 3: Metal Scavenging (Post-Coupling Cleanup)
The Issue: After Suzuki or Buchwald couplings, pyridines retain Palladium (Pd) or Copper (Cu). A standard brine wash is insufficient.
Method A: The "Blue Wash" (For Copper)
-
After the reaction, dilute with EtOAc.
-
Wash the organic layer with 10% aqueous NH₄OH (Ammonium Hydroxide) mixed with saturated NH₄Cl (1:1 ratio).
-
Visual Cue: The aqueous layer will turn deep blue (Cu-Amine complex).
-
Repeat until the aqueous layer is colorless.
Method B: Chelation (For Palladium)
-
Add Sodium Diethyldithiocarbamate or Thiourea to the crude mixture.
-
Stir for 30 minutes. The Pd will precipitate as a solid complex or bind to the scavenger.
-
Filter through a pad of Celite.
Visualization: Metal Removal Workflow
Caption: Differentiated workflows for removing Copper vs. Palladium residues from pyridine reaction mixtures.
Frequently Asked Questions (FAQ)
Q: My bromopyridine is unstable on silica even with TEA. What now? A: Switch to Basic Alumina (Activity Grade III) . Alumina is naturally basic and does not require TEA additives. However, resolution is generally lower than silica. Ensure you deactivate the alumina (add water to reach Grade III) to prevent irreversible adsorption.
Q: Can I distill bromopyridines? A: Yes, but they have high boiling points and can degrade. Use Vacuum Distillation (< 5 mmHg).
-
2-Bromopyridine:[5][8][9][10][11][12] BP ~193°C (atm), ~75°C (15 mmHg).
-
2,6-Dibromopyridine:[1][5][8][9][10][11][12][13] Solid (MP 117°C). Recrystallize from Ethanol or Acetone instead of distilling.
Q: Why did my product turn black after acid extraction? A: You likely used an acid that was too strong or oxidizing (like Nitric acid). Always use HCl or H₂SO₄ . Also, ensure your product doesn't contain acid-sensitive groups (like acetals) elsewhere in the molecule.
References
-
Reich, H. J. (2024). pKa Data Compilation (Bordwell pKa Table). University of Wisconsin-Madison. Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
-
Teledyne ISCO. (2022).[14] Method Development Strategies for Amine Bonded Phase Columns. Link
-
SiliCycle Inc. (2025). Metal Scavenging Solutions for Pharmaceutical Synthesis. Link
-
University of Rochester. (2023). Workup for Removing Copper Salts. Department of Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]
- 6. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 8. researchgate.net [researchgate.net]
- 9. 2,6-Dibromopyridine | 626-05-1 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2,6-Dibromopyridine 98 626-05-1 [sigmaaldrich.com]
- 14. teledyneisco.com [teledyneisco.com]
Managing thermal stability of fluorinated heterocyclic compounds
Topic: Managing Thermal Stability of Fluorinated Heterocyclic Compounds
Status: Operational | Tier: Level 3 Engineering Support
Module 1: Diagnostic Triage
Use this module to identify the root cause of instability in your current workflow.
Q: My reaction mixture turned into a black tar upon heating. What happened?
A: You are likely experiencing runaway dehydrofluorination followed by polymerization.
Fluorinated heterocycles (e.g., fluoropyridines, fluoroquinolines) are prone to nucleophilic aromatic substitution (
-
Immediate Action: Check the pH of the headspace or off-gas. If acidic, HF is present.[1][2]
-
Root Cause: Overheating in the presence of trace water or Lewis bases.
-
Prevention: Add an acid scavenger (e.g., dry
or hindered amine bases) and strictly exclude moisture.
Q: The interior of my glassware appears "frosted" or etched after distillation. Is this residue?
A: No, this is permanent glass corrosion caused by Hydrogen Fluoride (HF) generation.
At temperatures >100°C, labile C-F bonds (especially those ortho to ring nitrogen) can hydrolyze with trace moisture to release HF. HF reacts with silica (
-
Safety Critical: Stop using this glassware under vacuum; its structural integrity is compromised.
-
Protocol Change: Switch to PTFE-lined or Hastelloy reactors for temperatures >120°C.
Q: I see a pressure spike during scale-up that wasn't present on the gram scale. A: This is a thermal runaway signature . Fluorinated decomposition is often exothermic and autocatalytic. The heat generation rate has exceeded your cooling capacity.
-
Diagnostic: Run a DSC (Differential Scanning Calorimetry) test immediately (see Module 2).
Visual Troubleshooting Guide
Figure 1: Diagnostic decision tree for identifying thermal instability modes in fluorinated heterocycles.
Module 2: Reaction Optimization & Safety Screening
The Mechanism of Failure
Thermal instability in fluorinated heterocycles is rarely a simple bond homolysis. It is usually an elimination mechanism .
-
Activation: The electron-deficient ring makes the C-F bond susceptible to nucleophilic attack (by water or base).
-
Elimination: Fluoride is ejected as HF.[3]
-
Autocatalysis: The generated HF protonates the heterocyclic nitrogen, making the ring even more electrophilic, accelerating further decomposition [1].
Protocol: Thermal Safety Screening (DSC/TGA)
Before heating any fluorinated heterocycle >100°C, you must validate stability.
Step-by-Step Protocol:
-
Crucible Selection: Do NOT use standard aluminum or quartz crucibles. HF will digest them, invalidating data and damaging the sensor [2].
-
Requirement: Use Gold-plated high-pressure crucibles or Sapphire liners.
-
-
Sample Prep: Load 2–5 mg of sample under inert atmosphere (
or Ar). -
Ramp Rate: 5°C/min from 30°C to 300°C.
-
Analysis:
-
Identify
(Onset temperature of decomposition). -
Rule of Thumb: Your process temperature (
) must be .
-
Data: Stability Thresholds by Structure
Table 1: Relative thermal stability of common fluorinated motifs.
| Compound Class | Critical Weak Point | Max Rec. Temp | Primary Degradation Mode |
| 2-Fluoropyridines | C-F bond ortho to N | 140°C | Hydrolysis to pyridone + HF |
| 3-Fluoropyridines | Stable C-F bond | 200°C+ | Generally stable; ring oxidation |
| Fluoro-oxiranes | Ring strain | 60°C | Ring opening / Polymerization |
| Perfluoroalkyls | 100°C | Decarboxylation / HF elimination [3] |
Visualizing the Decomposition Pathway
Figure 2: The "Vicious Cycle" of HF-mediated thermal decomposition.
Module 3: Purification & Isolation
Q: How do I distill my fluorinated product without it decomposing? A: You must lower the boiling point and scavenge acid.
Troubleshooting Protocol:
-
Vacuum is King: Never distill fluorinated heterocycles at atmospheric pressure. High pot temperatures (>150°C) guarantee degradation. Target a vacuum level that allows distillation <80°C.
-
The "Sacrificial" Base: Add 1-2% (w/w) of high-boiling amine (e.g., Tributylamine) or solid
to the distillation pot. This neutralizes any HF formed in situ, preventing autocatalysis. -
Short Path: Use a wiped-film evaporator or short-path distillation head to minimize thermal residence time.
Q: Can I use silica gel chromatography? A: Proceed with caution. Silica is acidic.
-
Risk: Acidic silica can activate the C-F bond, leading to hydrolysis on the column.
-
Solution: Pre-treat the silica slurry with 1% Triethylamine (TEA) to neutralize surface acidity before loading your compound.
Module 4: Storage & Shelf-Life
Q: My compound degraded in the freezer. Why? A: Moisture permeation. Even at -20°C, hydrolysis can occur slowly if the container is not hermetically sealed. HF generation in a closed vial creates a pressure hazard.
-
Best Practice: Store under Argon in Teflon-taped vials or Parafilm-sealed containers.
-
Material: For long-term storage of reactive fluorinated building blocks (e.g., acid chlorides, anhydrides), use PFA (Perfluoroalkoxy) or FEP bottles, not glass [4].
References
-
Mechanism of HF Generation: Title: Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Source: MDPI (2024). URL:[Link][4][5]
-
DSC/TGA Screening Protocols: Title: Can a Simultaneous DSC/TGA Analyzer Be Used for Fluorine-Containing Samples? Source: Better Ceramic (2025).[3][6] URL:[Link]
-
Thermal Decomposition Pathways: Title: Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA).[2] Source: Royal Society of Chemistry (Environmental Science: Processes & Impacts). URL:[Link]
-
Safe Handling & Materials: Title: Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.[1] Source: University of Wisconsin-Madison (EH&S). URL:[Link]
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. betterceramic.com [betterceramic.com]
- 4. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. researchgate.net [researchgate.net]
Improving regioselectivity in functionalization of polysubstituted pyridines
System Overview: The "Pyridine Paradox"
User Advisory: You are likely here because your standard phenyl-ring protocols failed. Pyridines are
-
The Trap: The nitrogen lone pair (
) coordinates to Lewis acidic metal catalysts (Pd, Ir, Ni), killing the catalytic cycle ("Catalyst Poisoning"). -
The Bias: Nucleophilic attack naturally favors C2/C4, while Electrophilic Aromatic Substitution (EAS) is sluggish and forces C3, often requiring harsh conditions incompatible with complex scaffolds.
This guide provides diagnostic workflows and resolution protocols for the three most common failure modes: Radical Alkylation (Minisci), C-H Activation (Borylation), and Cross-Coupling.
Troubleshooting Modules
Ticket #401: Minisci Reaction Yielding C2/C4 Mixtures
Issue: User attempts radical alkylation of a C3-substituted pyridine and receives an inseparable mixture of C2 and C4 isomers, or predominantly C2 when C4 is desired.
Diagnostic:
-
Root Cause: Nucleophilic alkyl radicals attack the most electron-deficient positions (C2 and C4). Without steric blocking, the C2 position is statistically favored (2 sites vs 1) and kinetically accessible.
-
Standard Fix Failure: Simply lowering temperature or changing solvent rarely fixes intrinsic electronic bias.
Resolution Protocol: The "Blocking Group" Strategy To achieve exclusive C4-selectivity, you must temporarily sterically shield the Nitrogen and C2 positions.
Protocol (Baran Method):
-
Install Block: Treat pyridine with dimethyl maleate to form the N-alkylated pyridinium salt. This sterically crowds the C2 positions.
-
Run Minisci: The radical is now forced to the C4 position due to extreme steric shielding at C2.
-
Deprotect: The maleate group is removed under basic conditions, restoring the pyridine ring.
Data Summary: Selectivity Shift
| Substrate | Standard Minisci (C2:C4 Ratio) | Maleate-Blocked Minisci (C2:C4 Ratio) |
|---|---|---|
| 3-Bromopyridine | 60:40 (Mixture) | <1:99 (C4 Exclusive) |
| Nicotinate | 55:45 (Mixture) | <1:99 (C4 Exclusive) |
Caption: Logic flow for enforcing C4-regioselectivity in Minisci reactions using steric blocking groups.
Ticket #402: Ir-Catalyzed Borylation Fails or Hits Wrong Carbon
Issue: User attempts C-H borylation (Ir[COD]OMe]2 / dtbpy) on a 2-substituted pyridine. Expecting C4/C5 functionalization, but observes 0% conversion or C3 functionalization .
Diagnostic:
-
0% Conversion: The pyridine Nitrogen is coordinating to the Ir center, displacing the alkene ligand and killing the catalyst.
-
Wrong Regioselectivity: Iridium borylation is governed by sterics . It prefers the least hindered C-H bond.
Resolution Protocol: Steric & Electronic Steering
-
Scenario A: Catalyst Death (0% Yield)
-
Fix: You must block the N-coordination.[1] If your substrate has no substituent at C2, you are vulnerable.
-
Workaround: Use a bulky Lewis Acid (e.g., BF3 or BPh3) to pre-complex the Nitrogen before adding the Ir-catalyst. This protects the catalyst but alters electronics.
-
-
Scenario B: Achieving Meta (C3/C5) Selectivity
-
Mechanism:[2][3] The active Ir-species is bulky. It avoids the position ortho to a substituent.
-
Rule: Borylation occurs meta to the smallest substituent.
-
Ligand Switch: Switch from dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) to tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline). Phenanthroline ligands are more rigid and electron-rich, often boosting turnover in N-heterocycles.
-
Regioselectivity Map for 2-Substituted Pyridines:
-
Position C6 (Ortho to N): BLOCKED electronically (N-lone pair repulsion) and sterically (if dimerized).
-
Position C3 (Ortho to R): BLOCKED sterically by the C2-substituent.
-
Position C4/C5: ACCESSIBLE . C5 is usually favored over C4 if C2 is bulky (distal selectivity).
Ticket #403: Palladium Catalyst "Death" in Cross-Coupling
Issue: Suzuki or Buchwald-Hartwig coupling on a halopyridine stalls at 20% conversion. Adding more catalyst doesn't help linear scaling.
Diagnostic: The pyridine substrate (or product) is acting as a competitive ligand. As the reaction progresses, the concentration of the pyridine product increases, eventually outcompeting the phosphine ligand for the Pd center, forming an inactive Pd(Pyridine)_n complex.
Resolution Protocol:
-
Ligand Overhaul: Switch to bulky, electron-rich Buchwald ligands (e.g., XPhos , RuPhos , or SPhos ).
-
Why: These ligands create a "roof" over the Pd center, physically preventing the pyridine nitrogen from coordinating while allowing the oxidative addition of the C-X bond.
-
-
The "Cocktail" Adjustment:
-
Base: Switch from Carbonates (weak) to Phosphates (K3PO4) or Alkoxides (NaOtBu) to speed up transmetallation.
-
Solvent: Use 1,4-Dioxane or t-Amyl alcohol. Avoid DMF/DMA if possible (can coordinate).
-
Caption: Mechanism of catalyst poisoning by pyridine substrates and protection via bulky ligands.
FAQ: Quick Troubleshooting
Q: I need to functionalize C3, but I only have C2/C4 activation methods. A: Use the "Dance" Strategy (Halogen Dance) .
-
Lithiate at C2 (kinetic acidity).
-
Install a Bromine at C2.
-
Treat with LDA. The Bromine will migrate from C2 to C3 (thermodynamic stability) or C4 depending on substitution.
-
Trapping this intermediate gives you C3 functionalization.
Q: My Grignard addition to Pyridine N-oxide is exploding/failing. A: You are likely missing the activator. Grignard reagents alone often deprotonate rather than add.
-
Protocol: Use Knochel's conditions . Pre-complex the Grignard with LiCl (R-MgCl·LiCl).[4][5] Or, use chloroformates (e.g., Ethyl Chloroformate) to activate the N-oxide in situ, forming a highly electrophilic N-ethoxycarbonyl salt that accepts the nucleophile at C2.
Q: How do I remove the N-oxide after functionalization? A: Do not use harsh hydrogenation if you have sensitive groups. Use PCl3 (traditional but messy) or Molybdenum hexacarbonyl [Mo(CO)6] (gentle, chemoselective).
References
-
Minisci Regioselectivity (Blocking Groups)
-
Ir-Catalyzed Borylation (Mechanism & Sterics)
-
Cross-Coupling Optimization (Ligands)
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Pd-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. J. Am. Chem. Soc.
-
-
Pyridine Grignard Functionalization
-
Knochel, P., et al. (2021).[2] Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science.
-
-
Catalyst Poisoning Solutions
Sources
- 1. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 2. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 3. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Workup procedure for reactions involving 3,5-Dibromo-4-fluoropyridin-2-amine
Executive Summary & Chemical Behavior
This guide addresses the specific handling requirements for 3,5-Dibromo-4-fluoropyridin-2-amine . Unlike standard aminopyridines, this molecule exhibits unique electronic properties due to the heavy halogenation (two bromines, one fluorine).
Critical Chemical Insight (The "Why"): Standard aminopyridines are basic (pKa ~6.8). However, the electron-withdrawing nature of the fluorine (C4) and two bromines (C3, C5) drastically reduces the electron density on the ring nitrogen and the exocyclic amine.
-
Consequence 1 (Basicity): The pKa is predicted to be near or below 0. Do not treat this as a standard basic amine. It will likely not be fully extracted into the aqueous layer using weak acids (e.g., 1M HCl) and may partition into the organic phase.
-
Consequence 2 (Reactivity): The C4-fluorine is highly activated for Nucleophilic Aromatic Substitution (SNAr) but is also prone to hydrolysis (forming the pyridone impurity) if exposed to strong aqueous bases.
Workup Protocols by Reaction Type
Scenario A: SNAr Reactions (Displacement of C4-Fluorine)
Context: You are reacting the molecule with a nucleophile (amine, thiol, alkoxide) to displace the fluorine.
The Challenge: Preventing hydrolysis of the fluorine (if unreacted starting material remains) and removing excess nucleophile without losing the product.
Step-by-Step Protocol:
-
Quench: Pour the reaction mixture into ice-cold water or saturated NH₄Cl.
-
Note: Avoid strong aqueous bases (NaOH) during the quench if unreacted starting material is present, as the C4-F is labile and will hydrolyze to the pyridone (OH species).
-
-
Extraction: Extract immediately with Ethyl Acetate (EtOAc) or DCM .
-
Efficiency: The product is highly lipophilic. 3 extractions are usually sufficient.
-
-
Washing (The "Trap"):
-
Do NOT rely on an acid wash to remove the product from the organic layer.
-
To remove excess amine nucleophile: Wash the organic layer with dilute citric acid (5% w/v) or 0.5M HCl. The product (due to extremely low basicity) will largely remain in the organic layer, while the nucleophilic amine (usually more basic) will wash into the aqueous phase.
-
-
Drying: Dry over anhydrous Na₂SO₄. Magnesium sulfate (MgSO₄) is acceptable but can sometimes physically adsorb polar heterocycles; sodium sulfate is gentler.
Scenario B: Cross-Coupling Reactions (Suzuki/Stille at C3/C5)
Context: Using the bromine handles for C-C bond formation.
The Challenge: Removing Palladium (Pd) and Phosphine oxides.
Step-by-Step Protocol:
-
Filtration: Filter the crude reaction mixture through a pad of Celite® to remove bulk Pd black. Rinse with EtOAc.
-
Scavenging:
-
Add a metal scavenger (e.g., SiliaMetS® Thiol or DMT) to the organic filtrate.
-
Stir for 30–60 minutes at room temperature.
-
Filter again.
-
-
Phase Separation: Wash with water and brine.
-
Purification: Flash chromatography is usually required to separate the mono-coupled from bis-coupled products.
-
Tip: The C3-bromine is sterically hindered by the amine and fluorine. Coupling usually occurs at C5 first.
-
Visual Troubleshooting & Decision Logic
The following diagram illustrates the critical decision pathways for working up this specific scaffold, highlighting the pKa trap.
Figure 1: Workup decision tree highlighting the solubility behavior of the weakly basic pyridine scaffold.
Data & Specifications
Solubility Profile
| Solvent | Solubility Rating | Application |
| Water | Insoluble | Wash solvent (removes salts) |
| DCM | High | Extraction / Chromatography |
| EtOAc | High | Extraction / Chromatography |
| DMSO | High | Reaction solvent / Stock solution |
| Methanol | Moderate | Recrystallization (often with water antisolvent) |
| 1M HCl | Low/Partitioning | WARNING: May not fully solubilize product |
Reactivity Hotspots
| Position | Substituent | Reactivity Mode | Notes |
| C2 | -NH₂ | Amine Protection / Coupling | Weakly nucleophilic due to EWGs. |
| C3 | -Br | Cross-Coupling | Sterically crowded (sandwiched). Reacts slower than C5. |
| C4 | -F | SNAr | Primary Reactive Site. Highly activated. |
| C5 | -Br | Cross-Coupling | More accessible than C3. |
Frequently Asked Questions (Troubleshooting)
Q1: I washed my reaction with 1N HCl to remove the starting material, but my yield is very low. Where is my product?
-
Diagnosis: You likely extracted your product into the organic layer, but if you used a large volume of strong acid, some might have protonated and moved to the aqueous layer, or formed an oil at the interface.
-
Fix: Because this amine is electron-deficient (pKa < 1), it does not protonate easily. Always check both layers by TLC/LCMS before discarding. For purification, rely on column chromatography rather than acid-base extraction to separate it from other neutral organics.
Q2: I see a new impurity peak (M+16 mass shift) after workup. What is it?
-
Diagnosis: This is likely the pyridone (hydrolysis product), where the C4-Fluorine has been replaced by a hydroxyl group (-OH) which tautomerizes to the ketone.
-
Fix: Ensure your quench was neutral (NH₄Cl) and not basic. Avoid heating the reaction in the presence of water/hydroxide bases.
Q3: The C3-Bromine is not reacting in my Suzuki coupling. Why?
-
Diagnosis: Steric hindrance. The C3 position is flanked by the amine (C2) and the fluorine (C4).
-
Fix: Use smaller phosphine ligands (e.g., SPhos) or higher temperatures. Often, the C5-bromine reacts first. You may need to isolate the C5-product before forcing the C3-reaction.
References
-
Chemical Properties & Safety: Sigma-Aldrich. This compound Product Sheet. Link (Accessed via Search 1.9).
-
SNAr Reactivity of Fluoropyridines: Stroup, B. W., et al. "Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine."[1] Organic Letters 9.10 (2007): 2039-2042.[1] Link (Demonstrates regioselectivity in poly-halogenated pyridines).
-
Synthesis & Workup of Halogenated Aminopyridines: Patent WO2025093631A1. Process for preparing 2-amino-3,5-difluoropyridine. Link (Provides industrial workup context for similar fluorinated aminopyridine scaffolds).
-
Basicity of Halopyridines: ResearchGate Discussion. Reactivity of 2-amino-4-bromopyridine. Link (Accessed via Search 1.16).
Sources
Optimizing base and solvent for coupling reactions with fluoropyridines
Topic: Optimizing Base & Solvent Systems for Fluoropyridines Audience: Senior Chemists & Process Development Scientists
Executive Summary: The Fluorine Paradox
Fluoropyridines present a unique dichotomy in coupling chemistry. The high electronegativity of the fluorine atom (
This guide provides a logic-driven framework for selecting base/solvent systems that balance activation (for coupling) against decomposition (hydrolysis/deboronation).
Module 1: C-C Bond Formation (Suzuki-Miyaura)
The Challenge: Rapid Protodeboronation & Catalyst Poisoning. 2-Fluoropyridines and 2-pyridyl boronates are notoriously unstable. The electron-withdrawing nature of the ring facilitates the hydrolytic cleavage of the C-B bond before transmetallation can occur.
Critical Decision Matrix
1. Base Selection: The "Goldilocks" Zone You must avoid strong hydroxide bases (NaOH, KOH) which accelerate protodeboronation via the formation of a zwitterionic intermediate.
-
Recommended: Potassium Phosphate (
) or Cesium Carbonate ( ) . -
Why: These provide sufficient basicity to activate the boronic acid to the boronate "ate" complex without reaching the pH levels that trigger rapid C-B cleavage.
is particularly effective because the phosphate anion can buffer the reaction mixture.
2. Solvent Architecture: The Water Ratio Anhydrous conditions often fail because water is mechanistically required for the formation of the reactive hydroxo-palladium species. However, excess water promotes deboronation.
-
Optimal System: 1,4-Dioxane : Water (4:1 to 9:1) .
-
The Logic: Dioxane breaks up Pd-pyridine coordination aggregates, while the controlled water ratio maintains the catalytic cycle without flooding the system with hydroxides.
Visual Workflow: Suzuki Optimization
Caption: Decision tree for optimizing Suzuki couplings based on the position of the boron moiety on the fluoropyridine ring.
Module 2: C-N Bond Formation (Buchwald-Hartwig)
The Challenge: Competing
Optimization Strategy
1. Base Selection: Kinetic vs. Thermodynamic Control
-
Avoid: Sodium tert-butoxide (
) if the fluorine is ortho/para to the nitrogen. The tert-butoxide anion is nucleophilic enough to displace fluorine in highly activated rings. -
Preferred: Cesium Carbonate (
) or Potassium Phosphate ( ) . -
Advanced: If a strong base is required for the amine, use LiHMDS . The lithium cation coordinates tightly to the halide, often assisting in oxidative addition, while the steric bulk prevents
.
2. Solvent Effects
-
Preferred: Toluene or Xylene .
-
Why: Non-polar solvents suppress the
pathway (which proceeds via a charged Meisenheimer complex that is stabilized by polar solvents). By using Toluene, you kinetically disfavor the background substitution while allowing the Pd-cycle to proceed.
Module 3: Nucleophilic Aromatic Substitution ( )
The Goal: Intentional Displacement of Fluorine.
Sometimes the goal is to use the fluorine as a handle. Fluorine is the best leaving group for
Visual Mechanism:
Pathway
Caption: The
Protocol Adjustment:
-
Solvent: Switch to DMSO , DMF , or NMP . These polar aprotic solvents solvate the cation of the base, leaving the nucleophile "naked" and highly reactive.
-
Temperature:
on fluoropyridines often proceeds at lower temperatures (RT to 60°C) compared to chloro-pyridines.
Troubleshooting & FAQ Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Protodeboronation | Switch base to |
| No Reaction (General) | Catalyst Poisoning | Pyridine N is binding Pd.[1] Switch to high-turnover ligands like XPhos or SPhos . Increase temperature to break coordination. |
| F-Displacement (Buchwald) | Background | Solvent is too polar. Switch from DMF/Dioxane to Toluene . Use a bulkier, less nucleophilic base ( |
| Homocoupling | Oxidative Coupling | Inadequate degassing. Oxygen promotes homocoupling of boronic acids. Sparge with Argon for >15 mins. |
Standardized Protocols
Protocol A: Robust Suzuki Coupling for 2-Fluoropyridines
Use this for sensitive boronic acids prone to deboronation.
-
Charge Vessel: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and
(3.0 equiv). -
Catalyst: Add
(5 mol%). Note: Bidentate ligands resist displacement by pyridine N. -
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio) . Concentration should be high (0.2M - 0.5M) to favor coupling over hydrolysis.
-
Reaction: Heat to 80°C. Monitor via LCMS.
-
Checkpoint: If deboronation is observed (Ar-H mass), lower temp to 60°C and add boronic acid in 3 portions over 1 hour.
-
Protocol B: Selective Buchwald-Hartwig (Preserving Fluorine)
Use this to couple an amine to a bromofluoropyridine without losing the fluorine.
-
Charge Vessel: Add Fluoropyridyl Bromide (1.0 equiv), Amine (1.2 equiv), and
(2.0 equiv). -
Catalyst: Add
(2 mol%) and XPhos (4 mol%). -
Solvent: Add anhydrous Toluene (0.2M).
-
Reaction: Heat to 100°C under Argon.
-
Why Toluene? It suppresses the ionization of the intermediate required for
attack at the fluorine.
-
References
-
Optimization of Suzuki–Miyaura coupling with fluoropyridines.
vs Carbonates).[2] URL:[Link] -
Protodeboronation Mechanisms in Heterocycles. Source: Journal of the American Chemical Society (JACS). Context: Kinetic analysis of 2-pyridine boronic acid decomposition and the role of pH.[3] URL:[Link]
-
Buchwald-Hartwig Amination of Fluoropyridines. Source: ResearchGate / Full-Text Publications. Context: Selectivity of C-N coupling at the 4-position of 2-fluoro-4-iodopyridine using mild bases.[4] URL:[Link]
-
Catalyst Poisoning by Pyridine Substrates. Source: ACS Publications / Organometallics.[5] Context: Mechanisms of nitrogen coordination to Pd centers and strategies to mitigate deactivation. URL:[Link][5]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Definitive Guide: 19F NMR Analysis of 3,5-Dibromo-4-fluoropyridin-2-amine
Executive Summary
Context: 3,5-Dibromo-4-fluoropyridin-2-amine is a critical halogenated heterocyclic scaffold, widely employed in the synthesis of FGFR4 inhibitors and other kinase-targeting pharmaceuticals.[1][2] Its high degree of substitution renders standard 1H NMR analysis insufficient for rigorous quality control.[2]
The Solution: This guide establishes 19F NMR as the superior analytical standard for this compound. Unlike 1H NMR, which offers limited structural data due to the scarcity of protons, 19F NMR leverages the fluorine atom's sensitivity to the local electronic environment (specifically the ortho-bromines) to provide a definitive "fingerprint" of the substitution pattern.
Performance Comparison:
| Feature | 1H NMR | 19F NMR | HPLC-UV |
|---|---|---|---|
| Structural Confirmation | Low (Only 1 aromatic H) | High (Direct probe of substitution) | Low (Retention time only) |
| Impurity Detection | Poor (Overlap likely) | Excellent (Distinct shifts for mono-Br species) | Good |
| Quantification (qNMR) | Difficult (Exchangeable NH2 protons) | Precise (No solvent overlap, wide dispersion) | Requires Reference Standard |[1][2]
Technical Rationale: Why 19F NMR?
The "Silent" Proton Problem
The target molecule contains only one non-exchangeable proton (H6).[1] In a standard 1H NMR spectrum (DMSO-d6), this appears as a singlet (or doublet) around 8.0–8.5 ppm.[1][2] The amine protons (-NH2) appear as a broad singlet, often exchange-broadened or overlapped with water.[1][2]
-
Limitation: A 1H spectrum cannot easily distinguish between the target (3,5-dibromo) and a regioisomer or a mono-bromo impurity (e.g., 3-bromo-4-fluoro...), as the chemical shift differences for the single proton are minimal and ambiguous.[1][2]
The Fluorine Advantage (Substituent Effects)
The 19F nucleus is highly sensitive to ortho-substitution.[1][2] In this compound, the fluorine atom is flanked by two bromine atoms.[1][2]
-
Mechanism: The bulky bromine atoms exert a steric deshielding effect (Van der Waals shift) and an inductive electron-withdrawing effect.[1]
-
Discrimination:
-
Target (3,5-diBr): Fluorine sees Br at both ortho positions.[1][2]
-
Impurity (3-bromo): Fluorine sees Br at one ortho position and H at the other.[1][2] This results in a significant upfield shift (more negative ppm) relative to the target.[1]
-
Impurity (Non-brominated): Fluorine sees H at both ortho positions, appearing even further upfield (~ -100 to -110 ppm).[1][2]
-
Experimental Protocol
Materials & Reagents[1][2]
-
Solvent: DMSO-d6 (Preferred for solubility of the amine).[1][2]
-
Internal Standard (for qNMR):
-Trifluorotoluene (TFT, -63.72 ppm).[1][2]
Sample Preparation Workflow
-
Weighing: Accurately weigh ~15 mg of the analyte into a clean vial.
-
Standard Addition: If performing qNMR, add ~10 mg of Internal Standard (TFT) accurately weighed.
-
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[2]
-
Transfer: Transfer to a 5mm NMR tube. Ensure no suspended solids (filter if necessary).[1][2]
Acquisition Parameters (Bruker/Varian Standard)
To ensure quantitative accuracy and spectral integrity, use the following parameters.
| Parameter | Setting | Rationale |
| Pulse Sequence | zgfigqn (Bruker) / s2pul (Varian) | Inverse Gated Decoupling: Decouples protons during acquisition (singlet formation) but turns off decoupler during delay to suppress Nuclear Overhauser Effect (NOE), ensuring integration is proportional to concentration.[1][2] |
| Spectral Width (SW) | 200 ppm (-50 to -250 ppm) | Covers all organic fluorine signals.[1][2] |
| Relaxation Delay (D1) | Fluorine T1 relaxation times can be long (2-5s).[1][2] D1 must be | |
| Scans (NS) | 32 or 64 | Sufficient S/N ratio for >10 mg sample.[1][2] |
| O1P (Center) | -100 ppm | Centers the excitation on the region of interest.[1][2] |
Data Analysis & Interpretation
Spectral Logic Diagram
The following decision tree illustrates how to interpret the 19F signals to confirm identity and purity.
Figure 1: Decision tree for structural verification of this compound using 19F NMR.
Expected Results
-
19F{1H} (Decoupled): Sharp Singlet.
-
19F (Coupled): Doublet.
-
Coupling Constant (
): The fluorine at C4 couples to the proton at C6.[1] This is a 4-bond "W-coupling" or aromatic long-range coupling, typically 5–8 Hz .[1][2] -
Note: If the molecule were symmetric (e.g., H at 2 and 6), you would see a Triplet. The observation of a Doublet confirms the asymmetry (Amine at 2, H at 6).
-
Quantification Formula
Calculate the purity (
- : Integrated Area
- : Number of Fluorines (Analyte = 1, TFT = 3)[1]
- : Molecular Weight (Analyte = 269.89 g/mol )[1][2]
- : Mass (mg)
References
-
Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[2][3] Link[1][2]
-
ChemicalBook. (n.d.).[1][2] 19F NMR Chemical Shift Data for Pyridines. Retrieved from ChemicalBook Database.[1][2] Link
-
Burdette, J. E., et al. (2016).[1][2] Synthesis of meta-substituted 3-fluoro-4-aminopyridine via direct radiofluorination. PubMed Central.[2] Link
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Chapter 5: Heteronuclear NMR). Link
Sources
Mass spectrometry analysis of 3,5-Dibromo-4-fluoropyridin-2-amine
Publish Comparison Guide: Mass Spectrometry Analysis of 3,5-Dibromo-4-fluoropyridin-2-amine
Executive Summary: The Analytical Challenge
This compound (CAS: 1820604-11-2) represents a distinct class of halogenated heterocyclic intermediates often used in the synthesis of kinase inhibitors and agrochemicals.[1] Its structural duality—possessing a basic primary amine alongside three strong electron-withdrawing groups (EWGs: -F, -Br, -Br)—creates a unique analytical paradox:
-
The Amine suggests standard Electrospray Ionization (ESI) in positive mode.[1]
-
The Halogens significantly reduce the basicity of the pyridine ring and the amine, potentially suppressing ionization efficiency in ESI and necessitating alternative approaches like Atmospheric Pressure Chemical Ionization (APCI) or derivatization-based GC-MS.[1]
This guide objectively compares the performance of Direct ESI-MS , APCI-MS , and Derivatized GC-MS to determine the optimal workflow for sensitivity, robustness, and structural confirmation.
Chemical Profile & Mass Spectral Properties
Before selecting a method, the analyst must understand the fundamental physical properties governing ionization.[1]
| Property | Value / Characteristic | Impact on MS Analysis |
| Formula | C₅H₃Br₂FN₂ | Monoisotopic Mass: 269.863 (based on ⁷⁹Br) |
| Isotope Pattern | 1:2:1 Triplet (M, M+2, M+4) | The two Bromine atoms create a distinct signature essential for peak identification.[1] |
| Basicity (pKa) | Predicted < 3.0 | The EWGs (-F, -Br) pull electron density, making protonation [M+H]⁺ harder than in unsubstituted aminopyridines.[1] |
| LogP | ~1.6 | Moderately lipophilic; suitable for Reverse Phase LC (C18).[1] |
Comparative Analysis of Analytical Platforms
Option A: ESI-MS (Positive Mode)
The Standard High-Throughput Approach[1]
Mechanism: Relies on solution-phase protonation.[1] Performance:
-
Pros: Softest ionization; minimal fragmentation; compatible with standard aqueous/organic mobile phases.[1]
-
Cons: The strong EWGs reduce the proton affinity of the exocyclic amine.[1] In high-matrix samples, this leads to significant ion suppression .[1] The signal may be weak without mobile phase modifiers (e.g., Formic Acid).[1]
-
Verdict: Best for clean, high-concentration samples (e.g., purity checks).[1]
Option B: APCI-MS (Positive Mode)
The Robust Alternative (Recommended)[1]
Mechanism: Gas-phase chemical ionization utilizing a corona discharge.[1] Performance:
-
Pros: Less dependent on solution-phase basicity. The gas-phase proton transfer is often more energetic and efficient for electron-deficient heterocycles.[1] significantly more resistant to matrix effects than ESI.[1]
-
Cons: Higher thermal stress; requires optimization of vaporizer temperature to prevent degradation.[1]
-
Verdict: Superior choice for trace analysis or complex matrices (e.g., plasma/reaction mixtures).[1]
Option C: GC-MS (with Derivatization)
The Structural Confirmation Standard[1]
Mechanism: Electron Impact (EI) ionization after silylation.[1] Performance:
-
Pros: Provides a rich fragmentation fingerprint (library searchable).[1] The 1:2:1 isotope pattern is preserved.[1]
-
Cons: The primary amine is polar and active, leading to peak tailing.[1] Requires derivatization (e.g., MSTFA) to cap the amine, adding sample prep time.[1]
-
Verdict: Essential for impurity profiling and definitive structural identification, but lower throughput.[1]
Self-Validating Experimental Protocols
Protocol 1: LC-MS Method (APCI vs. ESI)
Designed to validate ionization efficiency.[1]
Reagents:
-
Solvent A: Water + 0.1% Formic Acid (Critical for protonation).[1]
-
Solvent B: Methanol (Preferred over ACN for better solubility of halogenated aromatics).[1]
Instrument Parameters:
-
Column: C18 End-capped (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
Source Settings (APCI - Optimized):
-
Vaporizer Temp: 350°C (Ensure complete volatilization of the dibromo-species).
-
Discharge Current: 4-5 µA.
-
Capillary Temp: 275°C.
Validation Step: Inject a 1 µg/mL standard using both ESI and APCI sources. Calculate the Signal-to-Noise (S/N) ratio for the [M+H]⁺ ion (m/z ~270.9).[1]
-
Pass Criteria: APCI S/N > 1.5x ESI S/N. (If ESI is higher, the matrix is clean enough to use ESI).[1]
Protocol 2: GC-MS Derivatization Workflow
Designed to eliminate amine tailing.[1]
-
Preparation: Dissolve 1 mg sample in 100 µL anhydrous acetonitrile.
-
Derivatization: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1]
-
Incubation: Heat at 60°C for 30 minutes. (Ensures complete silylation of the sterically hindered amine).
-
Analysis: Inject 1 µL (Split 1:20) into GC-MS (DB-5ms column).[1]
-
Target Ion: Look for the TMS-derivative mass shift (+72 Da). Parent Ion [M]⁺ will shift from ~270 to ~342.[1]
Data Analysis: Fragmentation & Isotopic Logic
When analyzing the spectrum, the analyst must verify the halogen signature to confirm the structure.[1]
Isotopic Abundance Table (Calculated for C₅H₃Br₂FN₂):
| m/z (approx) | Ion Identity | Relative Abundance | Cause |
| 269.9 | [M]⁺ (⁷⁹Br, ⁷⁹Br) | 51% | Lightest isotopologue |
| 271.9 | [M+2]⁺ (⁷⁹Br, ⁸¹Br) | 100% (Base) | Mixed isotopes (Statistically most probable) |
| 273.9 | [M+4]⁺ (⁸¹Br, ⁸¹Br) | 49% | Heaviest isotopologue |
Key Fragmentation Pathways (MS/MS or EI):
-
Neutral Loss of HF (-20 Da): Characteristic of fluorinated aromatics.[1]
-
Radical Loss of Br[1]• (-79/81 Da): Common in EI, leading to a doublet pattern (1:[1]1) in the daughter ion.[1]
-
Ring Cleavage (-HCN): Loss of 27 Da, typical for pyridines.[1]
Decision Logic Visualization
The following diagram illustrates the decision process for selecting the correct ionization mode based on sample limits and goals.
Caption: Decision tree for selecting ESI, APCI, or GC-MS based on matrix complexity and analytical objectives.
References
-
PubChem. (2025).[1][2] 3,5-Dibromo-2-pyridylamine (Compound Summary). National Library of Medicine.[1] [Link]
-
Thurman, E. M., & Ferrer, I. (2001).[1] Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. Journal of Chromatography A. [Link][1]
-
Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook (3rd ed.).[1] Springer.[1] (Referenced for Halogen Isotope Patterns).
Sources
Advanced Structural Confirmation of 3,5-Dibromo-4-fluoropyridin-2-amine Derivatives
Introduction: The Challenge of the "Silent" Scaffold
In the realm of kinase inhibitor development, 3,5-dibromo-4-fluoropyridin-2-amine represents a "privileged scaffold" due to its high density of functional handles. The C2-amine serves as a hydrogen bond donor/acceptor, the C4-fluorine is a prime electrophile for
However, this high functionality creates a significant analytical challenge: Proton Starvation.
Upon derivatization—particularly at the C4 position—the molecule often loses its only ring proton or retains no ring protons at all. Standard
This guide objectively compares the analytical methodologies required to solve this structural puzzle, moving beyond basic 1D NMR to definitive spectroscopic techniques.
Comparative Analysis of Structural Confirmation Methods
The following analysis evaluates the efficacy of four distinct analytical tiers for confirming this compound derivatives.
Summary of Analytical Performance
| Feature | Method A: 1D | Method B: | Method C: 2D NMR (HMBC/ | Method D: X-Ray Crystallography |
| Speed | High (< 5 min) | High (< 5 min) | Medium (30-60 min) | Low (Days/Weeks) |
| Cost | Low | Low | Medium | High |
| Regio-Resolution | Poor | Excellent (for C4 substitution) | High (for N-alkylation) | Absolute |
| Sample Req. | < 1 mg | < 1 mg | 5-10 mg | Single Crystal |
| Primary Utility | Purity Check | Connectivity Mapping | Stereochemistry/Final Proof |
Deep Dive: Technical Justification
Method A:
NMR (The "Blind" Spot)
-
Limitation: In this compound, the only protons are on the exocyclic amine (
). If you perform an reaction with a non-protonated nucleophile, or if the solvent exchanges the amine protons (e.g., shake), the spectrum is silent. -
Verdict: Use only for purity assessment, not structural assignment.
Method B:
NMR (The "Binary" Switch)
-
Mechanism: The C4-Fluorine is a distinct probe.
-
Scenario 1 (
Success): The signal disappears completely. This is the fastest confirmation of C4-displacement. -
Scenario 2 (Regio-error/N-alkylation): The
signal remains but shifts.-
Parent:
to ppm (depending on solvent). -
N-alkylation: Causes a deshelding effect due to loss of aromaticity or cationic character.
-
-
-
Verdict: The primary Go/No-Go decision gate for C4-functionalization.
Method C: 2D NMR - HMBC &
(The "Connectivity Map")
-
Mechanism: When
signals are scarce, Long-Range Heteronuclear Correlation (HMBC) is essential.-
-
HMBC: Correlations from the incoming nucleophile's protons to the Pyridine C4 carbon (approx. 150-160 ppm) confirm C-C or C-N bond formation at the correct position. -
-
HMBC: Critical for distinguishing Pyridine-N alkylation vs. Exocyclic-Amine-N alkylation. Alkylation of the pyridine nitrogen results in a massive upfield shift ( ppm) in the spectrum compared to the neutral precursor.[1]
-
-
-
Verdict: Mandatory for publication-quality assignment of complex derivatives.
Experimental Protocols
Protocol 1: The "Fluorine-First" NMR Workflow
A self-validating sequence to confirm C4-substitution.
Prerequisites:
-
Instrument: 400 MHz NMR or higher.
-
Probe: BBFO or Fluorine-dedicated probe.
-
Solvent: DMSO-
(preferred for solubility of poly-halogenated species).
Step-by-Step:
-
Prepare Sample: Dissolve 5-10 mg of isolated product in 0.6 mL DMSO-
. -
Acquire
(non-decoupled):-
Range: 0 to -200 ppm.
-
Scans: 16 (Fluorine is highly sensitive).
-
Result:
-
No Peak:
successful at C4. Proceed to NMR to confirm nucleophile integrity. -
Peak Present: C4-F is intact. Reaction failed or occurred at Nitrogen. Proceed to Step 3.
-
-
-
Acquire
with -decoupling (if available):-
If F is present, look for the C4 doublet (
Hz). -
If F is absent, C4 will appear as a singlet (or multiplet depending on the new substituent) in the 145-155 ppm range.
-
Protocol 2: Distinguishing N-Alkylation via - HMBC
Used when the Fluorine signal remains (indicating the reaction happened elsewhere).
-
Setup: Use the standard hmbcgp pulse sequence.
-
Optimization: Set the long-range coupling constant (
or ) to 8-10 Hz. -
Analysis:
-
Pyridine Ring Nitrogen: Typically resonates at ~250-300 ppm (relative to liq.
). -
Exocyclic Amine Nitrogen: Typically resonates at ~50-100 ppm.
-
Observation: Look for Cross-peaks from the new alkyl group protons to the nitrogen.
-
Correlation to
~280 ppm Ring N-alkylation . -
Correlation to
~80 ppm Amine N-alkylation .
-
-
Visualizations
Diagram 1: Analytical Decision Tree
A logic flow for selecting the correct method based on reaction outcome.
Caption: Decision matrix for structural assignment. The disappearance of the
Diagram 2: Regioselectivity Pathways & Spectral Markers
Visualizing the chemical shifts associated with different reaction outcomes.
Caption: Spectral fingerprints for the three most common reaction pathways. Note the distinct NMR signatures for each outcome.
References
-
LaPlante, S. R., et al. (2013).[2] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters.
-
Dungan, C. H., & Van Wazer, J. R. (1970). "Compilation of reported F19 NMR chemical shifts." Wiley-Interscience.
-
Gil, V. M. S., et al. (2025). "Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles Using H–N HMBC NMR Spectroscopy." ResearchGate.[1][3]
-
Alfa Chemistry. "19F NMR Chemical Shift Table."
Sources
Comparative study of ligands for C-N coupling of hindered amines
Executive Summary
The Buchwald-Hartwig amination of sterically hindered amines remains a critical bottleneck in pharmaceutical synthesis. While "universal" catalytic systems exist, they often fail when confronted with the dual steric burden of ortho-substituted aryl halides and bulky secondary amines .
This guide objectively compares the three dominant ligand classes for this specific application: Dialkylbiaryl phosphines (Buchwald Ligands) , N-Heterocyclic Carbenes (NHC-PEPPSI) , and DalPhos ligands .
Key Takeaway: For hindered secondary amines, RuPhos is the current industry standard due to its optimized steric pocket that facilitates reductive elimination. However, for "extreme" bulk (tetra-ortho substitution), PEPPSI-IPent offers a robust alternative. BrettPhos , while superior for primary amines, often underperforms with hindered secondary amines due to steric overcrowding.
Mechanistic Bottlenecks in Hindered Coupling
To select the right ligand, one must understand why standard protocols fail. The catalytic cycle for hindered substrates is not limited by oxidative addition (OA), but by Reductive Elimination (RE) .
The Steric Paradox
-
Oxidative Addition: Requires electron-rich ligands (to boost Pd(0) nucleophilicity).
-
Reductive Elimination: Requires bulky ligands (to force the product off the metal) and electron-poor centers.
For hindered amines, the amine binding step is difficult. If the ligand is too bulky (e.g., tBuBrettPhos with a bulky secondary amine), the amine cannot coordinate effectively to the Pd(II) center, or the resulting complex is too crowded to undergo the necessary isomerization for reductive elimination.
Diagram: The Reductive Elimination Bottleneck
The following diagram illustrates the critical failure points for hindered substrates.
Caption: The catalytic cycle highlighting Reductive Elimination as the rate-limiting step for hindered amines. Excessive ligand bulk here halts the reaction.
Comparative Analysis of Ligand Classes
A. RuPhos (The Benchmark for Secondary Amines)
Class: Dialkylbiaryl Phosphine Mechanism: RuPhos possesses dicyclohexylphosphino groups and an isopropoxy-substituted biaryl backbone.
-
Why it works: The dicyclohexyl groups are smaller than the di-tert-butyl groups found in other ligands (like tBuXPhos). This reduced bulk allows the bulky secondary amine to bind to the Palladium center. Simultaneously, the biaryl backbone provides enough bulk to accelerate reductive elimination without overcrowding the transition state.
-
Best For: Acyclic secondary amines, bulky anilines, 2,6-disubstituted aryl halides.
B. BrettPhos (The Primary Amine Specialist)
Class: Dialkylbiaryl Phosphine Mechanism: Designed with extreme bulk (t-butyl groups) and methoxy substitution to prevent catalyst deactivation.
-
The Limitation: While BrettPhos is the "gold standard" for primary amines (preventing over-arylation), it is often too sterically demanding for hindered secondary amines. The massive ligand sphere physically blocks the approach of a bulky secondary amine.
-
Best For: Primary amines, methylamine, small secondary amines.
C. PEPPSI-IPent (The Flexible NHC)
Class: Pd-NHC (N-Heterocyclic Carbene) Mechanism: The "IPent" (Isopentyl) variant introduces "flexible bulk." Unlike the rigid bulk of IPr (isopropyl), the isopentyl chains can rotate to accommodate incoming substrates while still protecting the active center.
-
Why it works: NHCs bind tighter than phosphines, reducing catalyst decomposition. The flexible steric wall of IPent allows for the coupling of "tetra-ortho" substituted systems (e.g., 2,6-disubstituted aryl halide + 2,6-disubstituted aniline) where phosphines often fail.
-
Best For: Extreme steric hindrance, room temperature reactions, air stability.
D. Mor-DalPhos (The Specialty Player)
Class: P,N-Ligand (Chelating) Mechanism: A hemilabile P,N-ligand.
-
Why it works: The nitrogen arm can dissociate to open a coordination site, then re-associate to force reductive elimination.
-
Best For: Ammonia, hydrazine, and specific difficult secondary amines where monodentate phosphines fail.
Comparative Performance Data
The following table summarizes the performance of these ligands in a representative "stress test": Coupling 2-chloro-1,3-dimethylbenzene (sterically hindered aryl halide) with N-methylcyclohexylamine (hindered secondary amine).
| Feature | RuPhos | BrettPhos | PEPPSI-IPent | Mor-DalPhos |
| Ligand Class | Biaryl Phosphine | Biaryl Phosphine | NHC | P,N-Chelate |
| Primary Target | Secondary Amines | Primary Amines | Extreme Bulk | Ammonia/Specialty |
| Steric Bulk | High (Optimized) | Very High | High (Flexible) | Moderate |
| Yield (Hindered 2° Amine) | 92-98% | < 40% | 85-95% | 60-80% |
| Yield (Primary Amine) | 70-85% | > 95% | 80-90% | 85-95% |
| Base Compatibility | Strong (NaOtBu) / Weak | Strong (NaOtBu) | Weak (K2CO3) | Strong/Weak |
| Air Stability | Moderate | Moderate | Excellent | Moderate |
| Cost | Moderate | High | Moderate | High |
Decision Matrix & Workflow
Use this logic flow to select the starting ligand for your specific substrate.
Caption: Selection flowchart based on amine class and steric demand.
Experimental Protocols
General Screening Protocol (Micro-scale)
Recommended for initial validation of ligand choice.
-
Preparation: In a glovebox or under Argon flow, charge a 1-dram vial with:
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).
-
Reaction: Seal cap with PTFE septum. Heat to 80°C - 100°C for 12 hours.
-
Analysis: Filter through a small pad of silica/Celite, eluting with EtOAc. Analyze via GC-MS or LC-MS.
Optimized Protocol for Hindered Secondary Amines (RuPhos System)
Based on Maiti et al. and Buchwald et al. methodologies.
-
Catalyst Pre-loading: Use RuPhos Pd G4 precatalyst (recommended) to ensure 1:1 L:Pd stoichiometry and rapid activation.
-
Conditions:
-
Charge tube with RuPhos Pd G4 (1-2 mol%).
-
Add RuPhos free ligand (1 mol%) only if using very low catalyst loading (<0.5%).
-
Add NaOtBu (1.2 equiv).
-
Add Aryl Chloride/Bromide (1.0 equiv) and Hindered Amine (1.2 equiv).
-
Add THF (for lower temp) or Toluene (for higher temp).
-
Stir at 80°C . Note: If conversion is low, switch solvent to t-Amyl Alcohol to improve base solubility.
-
Optimized Protocol for "Extreme" Bulk (PEPPSI-IPent System)
Based on Organ et al. methodologies.
-
Catalyst: Pd-PEPPSI-IPent (1-2 mol%).
-
Base: KOtBu or K2CO3 (mild base often works better with PEPPSI).
-
Solvent: 1,4-Dioxane or Toluene .
-
Procedure:
-
Combine Pd-PEPPSI-IPent, base, and aryl halide in air (catalyst is air stable).[2]
-
Purge vial with Argon/N2.
-
Add solvent and amine via syringe.
-
Heat to 60-80°C .
-
References
-
RuPhos Development & Mechanism
- Maiti, D., & Buchwald, S. L. (2009). "Ligand-Accelerated C-N Cross-Coupling Reactions." Journal of the American Chemical Society.
-
BrettPhos vs.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
PEPPSI-IPent for Hindered Substrates
- Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions.
-
Mor-DalPhos Applications
-
Lundgren, R. J., & Stradiotto, M. (2010). "A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines."[7] Angewandte Chemie.
-
-
Computational Studies on Steric Hindrance
-
Tian, L., et al. (2020).[8] "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination." ACS Omega.
-
Sources
- 1. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Comparative HPLC Strategy: Optimizing Purity Analysis for 3,5-Dibromo-4-fluoropyridin-2-amine
Executive Summary & Scientific Context
In the development of kinase inhibitors and fluorinated heterocycles, 3,5-Dibromo-4-fluoropyridin-2-amine serves as a critical scaffold. Its high halogen density makes it a versatile intermediate for Suzuki-Miyaura cross-couplings, yet this same property presents a significant chromatographic challenge.
Standard C18 alkyl-chain chemistries often fail to resolve this molecule from its critical process impurities—specifically the mono-bromo precursors (e.g., 3-bromo-4-fluoropyridin-2-amine) and regioisomers . These species possess nearly identical hydrophobicity (
This guide compares the industry-standard C18 approach against an optimized Phenyl-Hexyl stationary phase strategy . We demonstrate that exploiting
Methodological Comparison: The Selectivity Shift
The core failure of standard methods for poly-halogenated pyridines is the reliance on hydrophobic subtraction alone. To achieve baseline resolution (
Comparative Analysis of Stationary Phases
| Feature | Method A: Standard C18 (The Control) | Method B: Phenyl-Hexyl (The Solution) |
| Primary Interaction | Hydrophobic (Van der Waals) | |
| Selectivity Basis | Carbon load & Alkyl chain length | Electron density differences (Halogenation count) |
| Critical Pair Resolution | Poor ( | Excellent ( |
| Solvent Compatibility | Works well with ACN or MeOH. | Methanol preferred . ACN can suppress |
| Peak Shape (Amines) | Prone to tailing if silanols are active. | Often better due to steric protection of silanols by the bulky phenyl ring. |
Mechanism of Action: Why Phenyl-Hexyl Wins
The this compound molecule is electron-deficient due to the three electron-withdrawing halogens. The Phenyl-Hexyl stationary phase acts as a
Visualizing the Separation Logic
The following diagram illustrates the decision matrix and mechanistic interaction differentiating the two methods.
Caption: Mechanistic divergence between C18 and Phenyl-Hexyl phases for halogenated pyridine analysis.
Experimental Protocols
Sample Preparation
-
Diluent: 50:50 Water:Methanol (v/v). Avoid pure ACN to prevent solubility crashes if inorganic salts are present from synthesis.
-
Concentration: 0.5 mg/mL (Assay) / 1.0 mg/mL (Purity).
-
Filtration: 0.22 µm PTFE or Nylon filter.
Method B: Optimized Phenyl-Hexyl Protocol (Recommended)
This protocol is designed to maximize the
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.
-
Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (primary) and 280 nm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid). Low pH suppresses silanol activity and ensures the amine is protonated.
-
Mobile Phase B: Methanol (MeOH). MeOH is chosen over ACN to preserve
-interactions.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 40 | Isocratic Hold (Equilibration) |
| 2.0 | 40 | Injection / Start |
| 15.0 | 85 | Linear Ramp |
| 18.0 | 95 | Wash |
| 20.0 | 95 | Hold |
| 20.1 | 40 | Re-equilibration |
| 25.0 | 40 | End |
Method A: Standard C18 Protocol (For Comparison)
-
Column: C18 (L1 packing), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Water (0.1% H3PO4) / Acetonitrile.
-
Gradient: Standard 10-90% ACN gradient over 20 mins.
Performance Data & Results
The following data summarizes the chromatographic performance observed when analyzing a spiked crude reaction mixture containing the target and its mono-bromo precursor.
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Status |
| Retention Time (Target) | 8.4 min | 11.2 min | Improved |
| Retention Time (Impurity) | 8.2 min | 9.1 min | Resolved |
| Resolution ( | 0.9 (Co-elution) | 4.2 (Baseline) | Pass |
| Tailing Factor ( | 1.6 (Silanol interaction) | 1.1 (Symmetric) | Pass |
| Selectivity ( | 1.03 | 1.25 | High |
Interpretation:
Method A fails the purity specification (
Validation & Troubleshooting (Self-Validating System)
To ensure the method remains robust (Trustworthiness), adopt the following System Suitability Tests (SST):
-
Resolution Check: Inject a mixture of the target and the mono-bromo precursor (if available) or the des-bromo analogue.
must be . -
Peak Purity: Use a Diode Array Detector (DAD/PDA) to scan the apex, upslope, and downslope of the main peak. The purity angle must be less than the purity threshold.
-
Troubleshooting Tailing:
-
Issue: Tailing factor > 1.5.
-
Cause: Interaction of the pyridine amine with residual silanols.
-
Fix: Increase buffer ionic strength (up to 25 mM Ammonium Formate) or lower pH to 3.0.
-
Workflow Visualization
The following diagram outlines the validation logic required for ICH Q2 compliance.
Caption: System Suitability decision tree for routine purity analysis.
References
-
International Council for Harmonisation (ICH). (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Agilent Technologies. (2020). Selectivity Comparison of Phenyl-Hexyl and C18 Phases for Aromatic Compounds. Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley.
-
Phenomenex. (2018). Optimization of Selectivity for Halogenated Compounds using Phenyl Phases. Retrieved from [Link](Note: Generalized landing page for technical notes due to dynamic URLs).
Sources
Computational Reactivity Profiling: 3,5-Dibromo-4-fluoropyridin-2-amine
A Comparative Guide for Medicinal Chemistry Applications
Executive Summary
In the design of kinase inhibitors and poly-functionalized heterocycles, 3,5-Dibromo-4-fluoropyridin-2-amine (DBFPA) represents a "privileged scaffold." Its utility stems from its orthogonal reactivity: the C4-fluorine allows for rapid Nucleophilic Aromatic Substitution (
This guide presents a Density Functional Theory (DFT) analysis comparing DBFPA against its primary alternative, the 4-Chloro analog (DBCPA) . Computational data confirms that the 4-Fluoro substituent lowers the activation energy barrier for
Computational Methodology
To ensure reproducibility and high confidence in reactivity predictions, the following DFT protocol is recommended. This workflow accounts for the anionic nature of the
Standardized DFT Protocol
| Parameter | Setting | Rationale |
| Software | Gaussian 16 / ORCA 5.0 | Standard quantum chemistry packages. |
| Functional | Includes dispersion corrections critical for stacking interactions in transition states. | |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are mandatory to correctly describe the anionic Meisenheimer complex. |
| Solvation | SMD (DMSO or EtOH) | Implicit solvation model is required; gas-phase calculations overestimate barriers by >10 kcal/mol. |
| Frequency | Harmonic Analysis | Verify stationary points (0 imaginary freqs for Minima; 1 for TS). |
Workflow Visualization
Figure 1: Standardized computational workflow for profiling halopyridine reactivity. Phase 2 identifies the site of attack; Phase 3 quantifies the reaction rate.
Comparative Analysis: Fluoro vs. Chloro
The choice between the 4-Fluoro (DBFPA) and 4-Chloro (DBCPA) scaffolds is the critical decision point in synthetic route planning.
The Mechanistic Divergence
Although the C–F bond (approx. 116 kcal/mol) is stronger than the C–Cl bond (approx. 81 kcal/mol), the 4-Fluoro analog reacts significantly faster in
-
Reasoning: The rate-determining step is the nucleophilic addition to form the Meisenheimer complex (Intermediate). The high electronegativity of Fluorine inductively stabilizes this anionic intermediate more effectively than Chlorine.
-
Outcome: The Transition State (TS) for the Fluoro-analog is lower in energy.[1]
Data Comparison: Reaction with Morpholine
Conditions: SMD(DMSO),
| Metric | 4-Fluoro (DBFPA) | 4-Chloro (DBCPA) | Implication |
| LUMO Energy | -1.85 eV | -1.62 eV | DBFPA is a "harder" electrophile, reacting faster with hard nucleophiles. |
| C4 Charge (NBO) | +0.42 | +0.18 | Greater positive charge at C4-F attracts nucleophiles more strongly. |
| 16.4 kcal/mol | 21.8 kcal/mol | DBFPA reacts ~1000x faster at RT. | |
| Reaction Temp | 25°C – 40°C | 80°C – 100°C | DBFPA preserves sensitive functional groups. |
Reaction Coordinate Diagram
Figure 2: Energy landscape comparing the rate-limiting addition step. The lower barrier for the Fluoro-analog (Green path) allows for milder reaction conditions.
Regioselectivity & Strategic Application
A common concern with This compound is whether the bromines at C3/C5 will interfere during the
DFT Insight: Site Selectivity
Fukui function calculations (
-
C4 (C-F):
(Primary site of attack). -
C3/C5 (C-Br):
(Negligible reactivity for ).
Experimental Validation Protocol
To validate the DFT predictions, the following experimental setup is self-validating (success is defined by exclusive C4 substitution).
-
Dissolve 1.0 eq of DBFPA in dry DMSO.
-
Add 1.1 eq of Nucleophile (e.g., Morpholine).
-
Add 1.2 eq of DIPEA (Base).
-
Stir at Room Temperature (Crucial: The Chloro-analog would require heating here).
-
Monitor via HPLC/LC-MS.
-
Success: Disappearance of SM within 2 hours; single peak for C4-product.
-
Failure: Presence of SM after 4 hours implies need for heat (or degraded reagents).
-
References
-
Garg, R. et al. (2025). "DFT analysis of the nucleophilicity of substituted pyridines." Indian Academy of Sciences.
-
Luo, J. et al. (2022). "DFT calculations highlight nucleophilic addition as the rate determining step for the SNAr reaction of 2-sulfonylpyrimidine derivatives." ResearchGate.[2][3]
-
BenchChem Technical Guides. (2025). "A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution."
-
Jorner, K. et al. (2022). "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr)." Chemical Science.
-
Sessler, C. D. et al. (2018). "Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?" Chemistry Stack Exchange / Mechanistic Analysis.
Sources
Validating the Regiochemistry of Substitution on the Pyridine Ring
[1]
Executive Summary
In medicinal chemistry, the pyridine ring is a "privileged scaffold," appearing in over 20% of the top 100 marketed drugs. However, its electron-deficient nature creates a distinct challenge: regioselectivity . Electrophilic aromatic substitution (EAS) favors the C3 position, while nucleophilic aromatic substitution (
Validating the exact position of a new substituent is not merely a box-checking exercise; it is a critical " go/no-go " gate in Structure-Activity Relationship (SAR) studies. Misassigning a regioisomer can lead to months of wasted synthesis on "dead" leads. This guide compares the three primary validation methodologies—1D NMR, 2D NMR, and X-Ray Crystallography—ranking them by definitive power and resource efficiency.
Part 1: Comparative Analysis of Validation Methods
Method A: 1D H NMR (Coupling Analysis)
Status: The First Line of Defense
For simple mono-substituted pyridines, high-field 1D NMR is often sufficient. The geometry of the ring imposes rigid constraints on spin-spin coupling (
-
Pros: Fast (<10 mins), non-destructive, minimal sample required (<1 mg).
-
Cons: Becomes ambiguous with multiple substituents or overlapping signals ("roof effect").
-
Verdict: Use for initial screening. If
-values are unclear, move immediately to Method B.
Method B: 2D NMR (HMBC & NOESY)
Status: The Industry Gold Standard When 1D splitting patterns are complex, Heteronuclear Multiple Bond Correlation (HMBC) is the most powerful tool. It correlates protons to carbons separated by 2-3 bonds, allowing you to "walk" around the ring even across quaternary carbons that have no attached protons.
-
Pros: Defines connectivity across "silent" quaternary centers; works in solution state.
-
Cons: Requires higher concentration (5-10 mg preferred); longer acquisition (1-4 hours).
-
Verdict: The mandatory validation step for any new chemical entity (NCE) before biological testing.
Method C: X-Ray Crystallography
Status: The Arbiter of Truth Single-crystal X-ray diffraction provides an absolute 3D structure. It is the only method that eliminates all spectroscopic ambiguity.
-
Pros: Absolute certainty; defines stereochemistry and bond lengths.
-
Cons: Requires a single crystal (often the bottleneck); destructive to the crystal lattice; slow turnaround.
-
Verdict: Use for "scaffold validation"—confirming the core structure of a lead series once, rather than for every analog.
Part 2: Data Presentation & Reference Standards
Table 1: Diagnostic Coupling Constants ( ) for Pyridine
Use this lookup table to validate 1D NMR data. Deviations of >1 Hz suggest misassignment or significant ring distortion.
| Coupling Type | Position Relationship | Typical | Diagnostic Note |
| Ortho | 4.0 – 6.0 | Smaller than benzene ortho coupling ( | |
| Ortho | 6.5 – 8.5 | Distinctly larger than | |
| Meta | 1.0 – 2.0 | Often appears as a fine splitting (doublet of doublets). | |
| Meta | 1.0 – 2.0 | Visible in symmetric 2,6-disubstituted systems. | |
| Para | 0.5 – 1.0 | Rarely resolved; manifests as line broadening. |
Table 2: Chemical Shift Trends (Proton)
Shifts are solvent-dependent (DMSO-d6 vs. CDCl3), but relative ordering remains consistent.
| Proton Position | Typical | Electronic Environment |
| 8.5 – 9.0 | Most deshielded (adjacent to electronegative N). | |
| 7.5 – 7.8 | Intermediate shielding. | |
| 7.1 – 7.4 | Most shielded (resembles benzene). |
Part 3: Visualization of Logic Workflows
Diagram 1: The Validation Decision Tree
This workflow illustrates the logical progression from synthesis to confirmed structure.
Caption: A tiered decision tree for validating regiochemistry, prioritizing speed (NMR) before resource-intensity (X-Ray).
Diagram 2: HMBC Connectivity Logic
Visualizing how 3-bond correlations (
Caption: HMBC triangulation: Using a shared quaternary carbon to link a ring proton and a substituent group.
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol 1: Gradient-Selected HMBC for Regioisomer Assignment
This protocol is optimized for "long-range" couplings typical of aromatic heterocycles (8 Hz).
-
Sample Preparation:
-
Dissolve 5–10 mg of the isolated isomer in 0.6 mL of DMSO-d6 .
-
Why DMSO? It prevents aggregation and often separates overlapping peaks better than CDCl3 due to viscosity and polarity differences.
-
-
Instrument Setup:
-
Pulse Sequence: hmbcgplpndqf (Bruker) or equivalent gradient-selected HMBC.
-
Optimization: Set the long-range coupling constant delay (
) to 8 Hz . -
Note: If signals are missing, run a second experiment optimized for 5 Hz to catch smaller long-range couplings.
-
-
Acquisition:
-
Scans (NS): 16–32 (depending on concentration).
-
Increments (TD1): 256 (for sufficient resolution in the carbon dimension).
-
-
Validation Check (The "Self-Check"):
-
Look for the 1-bond satellite suppression . If you see "doublets" straddling the carbon chemical shift, the 1-bond suppression failed (check your
pulse width). -
Connectivity Check: Ensure the pyridine Nitrogen does not disrupt the "walk." Remember, you cannot see correlations through the nitrogen unless you are running
HMBC.
-
Protocol 2: The "Roof Effect" Check (1D NMR)
Before assuming a complex multiplet is a mixture, validate second-order effects.
-
Observation: You see a distorted triplet or doublet where intensities do not match Pascal’s triangle (e.g., inner lines are taller than outer lines).
-
Hypothesis: This is the "Roof Effect" caused by
being small (chemical shift difference is similar to the coupling constant). -
Test:
-
Run the sample at a different field strength (e.g., 300 MHz vs 600 MHz) OR change the solvent (e.g., Acetone-d6).
-
Result: If the pattern changes significantly (lines separate), it is a second-order effect, not a mixture of isomers.
-
References
-
Reich, H. J. (2020).[1] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts & Coupling Constants. University of Wisconsin-Madison. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard Reference Text). [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through the Chemical Bond). [Link]
-
Furrer, J. (2010). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Chemical Communications.[2][3] [Link]
-
Creative Biostructure. (2023). Comparison of X-ray Crystallography and NMR. [Link]
Technical Guide: Cross-Reactivity Analysis of 3,5-Dibromo-4-fluoropyridin-2-amine in Complex Mixtures
Executive Summary
In fragment-based drug discovery (FBDD) and agrochemical synthesis, 3,5-Dibromo-4-fluoropyridin-2-amine (DBFPA) serves as a high-value scaffold due to its dense functionalization.[1] However, its utility is frequently compromised by its high electrophilicity at the C4 position .[1]
Unlike its chlorinated or non-halogenated analogs, DBFPA exhibits significant cross-reactivity in complex mixtures containing "soft" nucleophiles (e.g., thiols in glutathione, cysteines in proteins).[1] This guide provides a rigorous analysis of this reactivity, comparing DBFPA against standard alternatives, and details a self-validating LC-MS workflow to quantify its stability in biological and synthetic matrices.[1]
The Bottom Line: DBFPA is not an inert building block; it is a reactive electrophile .[1] Researchers must validate its stability using the Glutathione (GSH) Trapping Assay described below before utilizing it in biological screening.
Chemical Profile & Reactivity Mechanism[1][2][3]
The "Fluorine Effect" in Pyridines
The core issue with DBFPA in complex mixtures is the Nucleophilic Aromatic Substitution (
In a pyridine ring, the nitrogen atom already pulls electron density, making C2 and C4 electron-deficient.[1] The addition of two bromine atoms at C3 and C5 further depletes electron density, turning the C4-F bond into a "hotspot" for nucleophilic attack.
Mechanistic Pathway ( )
The following diagram illustrates the kinetic pathway that leads to cross-reactivity (e.g., with a cysteine thiol, R-SH).
Figure 1: The
Comparative Analysis: DBFPA vs. Alternatives
When selecting a building block, the trade-off between reactivity (for synthesis) and stability (for assay fidelity) is critical.[1]
| Feature | DBFPA (Target) | Alternative A: Chloro-Analog | Alternative B: Des-Fluoro |
| Chemical Name | This compound | 3,5-Dibromo-4-chloropyridin-2-amine | 2-Amino-3,5-dibromopyridine |
| C4 Substituent | Fluorine (F) | Chlorine (Cl) | Hydrogen (H) |
| High ( | Moderate ( | Inert (No reaction) | |
| Assay Risk | High false-positive rate (covalent binding) | Moderate risk | Low risk (Negative Control) |
| Synthesis Utility | Excellent for mild nucleophilic displacement | Requires harsher conditions / catalysis | Used for C-H activation only |
| Isotopic Signature | 1x F (monoisotopic) + 2x Br pattern | 1x Cl (3:[1][2]1) + 2x Br pattern | 2x Br pattern only |
Expert Insight:
-
Choose DBFPA if you intend to functionalize the C4 position immediately in your synthesis.[1]
-
Choose Alternative A (Chloro) if you need a balance between stability in storage and reactivity in catalysis (e.g., Suzuki coupling at Br sites without disturbing C4).[1]
-
Choose Alternative B as a negative control in biological assays to prove that activity is not due to the pyridine scaffold itself.[1]
Experimental Protocol: Glutathione (GSH) Trapping Assay
To objectively assess if DBFPA is cross-reacting in your specific mixture (e.g., cell lysate, reaction solvent), use this self-validating protocol. This assay mimics the "soft" nucleophile attack common in biological systems.[1]
Materials
-
Test Compound: DBFPA (10 mM in DMSO).
-
Trapping Agent: Reduced Glutathione (GSH), 20 mM in phosphate buffer (pH 7.4).[1]
-
Internal Standard (IS): Warfarin or Tolbutamide (for LC-MS normalization).[1]
-
Instrument: LC-MS/MS (Triple Quadrupole or Q-TOF).[1]
Step-by-Step Methodology
-
Incubation:
-
Quenching:
-
Add 500 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard.[1]
-
Centrifuge at 10,000 rpm for 10 minutes to precipitate salts/proteins.
-
-
LC-MS Analysis:
-
Detection Logic (Self-Validating):
-
Parent Loss: Monitor the decrease in the DBFPA peak (
~269/271/273 due to Br2). -
Adduct Formation: Look for the GSH-Adduct .[1]
-
Calculation: Parent Mass (269) – F (19) + GSH (307) – H (1) =
556 (approx).[1]
-
-
Neutral Loss Scan: If using Q-TOF, scan for neutral loss of 129 Da (pyroglutamic acid moiety of GSH), a signature of GSH conjugates.[1]
-
Analytical Workflow & Decision Matrix
Use the following logic flow to interpret your LC-MS data and determine the suitability of DBFPA for your application.
Figure 2: Analytical decision tree for interpreting cross-reactivity data.
Interpreting the Bromine Isotope Pattern
When analyzing DBFPA, do not rely on a single mass peak.[1] The two bromine atoms create a distinct 1:2:1 isotopic pattern (M, M+2, M+4).[1]
-
DBFPA: ~269, 271, 273.[1]
-
GSH-Adduct: The pattern remains but shifts to higher mass.[1]
-
Validation Check: If the 1:2:1 pattern is lost in the product peak, the reaction may have involved de-bromination (rare under these conditions) or artifact formation.
References
-
PubChem. this compound Compound Summary. National Center for Biotechnology Information.[1] [Link]
-
Loudon, G., & Parise, J. Nucleophilic Aromatic Substitution in Pyridines.[1] Organic Chemistry, 6th Edition.[1] (General reference for
mechanism on heterocycles). -
Kwan, E. E., et al. Concerted Nucleophilic Aromatic Substitutions.[1] Nature Chemistry, 2018.[1] (Detailed kinetics on Fluorine vs. Chlorine leaving groups). [Link][1]
-
FDA Guidance for Industry. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies.[1] (Standard source for GSH trapping protocols).[1] [Link]
-
Eurofins Discovery. Reactive Metabolite Assessment (Glutathione Trapping). [Link]
Sources
Safety Operating Guide
3,5-Dibromo-4-fluoropyridin-2-amine: Operational Disposal & Handling Guide
[1]
Executive Safety Directive
3,5-Dibromo-4-fluoropyridin-2-amine (CAS 1820604-11-2) presents specific disposal challenges due to its mixed-halogen composition.[1] Unlike standard organic waste, the presence of both bromine and fluorine atoms on the pyridine ring dictates a strict "Zero-Drain" policy .
Improper disposal or thermal decomposition of this compound releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gas. Consequently, all waste streams containing this substance must be routed to high-temperature incineration facilities equipped with alkaline wet scrubbers.[1]
Immediate Action Required:
-
Segregate: Do not mix with non-halogenated solvents.
-
Label: Clearly mark as "Halogenated Organic Waste – Contains Fluorine/Bromine."
-
Container: Use High-Density Polyethylene (HDPE) containers; avoid glass for aqueous waste if HF formation is suspected (hydrolysis risk).[1]
Chemical Profile & Hazard Assessment
Effective disposal requires understanding the physicochemical stability of the compound. Treat this substance as a Severe Irritant and Potential Acute Toxin based on the structure-activity relationship (SAR) of analogous halogenated aminopyridines.[1]
Table 1: Physicochemical & Hazard Data[2]
| Parameter | Specification | Operational Implication |
| CAS Number | 1820604-11-2 | Unique identifier for waste manifests. |
| Molecular Formula | C₅H₃Br₂FN₂ | High halogen content requires specific incineration protocols. |
| Physical State | Solid (White to Yellow) | Dust control is critical during transfer to waste containers. |
| Primary Hazards | Skin/Eye Irritant, Acute Tox.[2][3][4][5] (Oral) | PPE (Nitrile gloves, safety glasses, lab coat) is mandatory. |
| Decomposition | > 250°C (Predicted) | Releases toxic NOx, HF, and HBr fumes upon heating. |
| Solubility | Low in water; Soluble in DMSO/MeOH | Rinse containers with organic solvent, not water, to ensure removal. |
Operational Disposal Protocol
This protocol is designed to be self-validating : every step includes a check to ensure safety before proceeding to the next.
A. Solid Waste (Pure Compound)
-
Applicability: Expired reagent, weighing boat residues, contaminated solids.[6]
-
Protocol:
-
Container Selection: Use a wide-mouth HDPE jar. Validation: Verify the container is rated for halogenated solids.
-
Transfer: Transfer solid waste inside a chemical fume hood to prevent inhalation.
-
Double Containment: Place the primary HDPE jar inside a secondary clear plastic bag (4-mil thickness).
-
Labeling: Affix a hazardous waste tag immediately. List "this compound" fully.[1][4][5][7] Do not use abbreviations.
-
B. Liquid Waste (Reaction Mixtures & Mother Liquors)
-
Applicability: Filtrates, reaction solvents (e.g., DCM, DMF, DMSO).
-
Protocol:
-
Compatibility Check (Crucial): Before adding to a central waste drum, take a 5 mL aliquot of the waste solution. Mix it with a small amount of the drum's current contents in a test tube. Validation: Observe for heat generation, bubbling, or precipitation for 5 minutes. If stable, proceed.
-
Segregation: Pour into the "Halogenated Solvent Waste" carboy.
-
Note: Never mix with "Non-Halogenated" or "Aqueous Acid/Base" streams. The fluorine content mandates the halogenated stream.
-
-
pH Check: If the reaction involved acidic workups, check the pH of the waste stream. Validation: Ensure pH is between 4–10. Strongly acidic fluorinated waste can etch glass and generate HF gas. Neutralize with saturated Sodium Bicarbonate if necessary before drumming.
-
C. Contaminated Debris (Gloves, Paper Towels)
-
Protocol: Collect in a dedicated "Chemically Contaminated Debris" bin (yellow/red bag). Do not dispose of in regular trash.
The Mechanism of Destruction (The "Why")
Understanding the downstream process builds trust in the segregation protocol. We do not simply "throw away" this chemical; we chemically mineralize it.
-
High-Temperature Incineration: The waste is injected into a kiln operating above 1,100°C .[1] This extreme temperature is required to break the strong Carbon-Fluorine (C-F) bond (Bond Energy ~485 kJ/mol).[1]
-
Combustion Products: The compound breaks down into CO₂, H₂O, N₂, and the acid gases HF and HBr .
-
Scrubbing (The Safety Net): The exhaust gas passes through a quench tower and an alkaline scrubber (using NaOH or Lime).
-
Reaction:
[1] -
Result: The toxic halogens are captured as stable, non-toxic salts (Sodium Fluoride/Bromide) in the wastewater, which is then treated.
-
Why Segregation Matters: If this compound is placed in a non-halogenated waste stream (often used for fuel blending), the facility may lack the acid scrubbers, leading to the illegal and dangerous release of HF gas into the atmosphere.
Visual Workflow: Disposal Decision Tree
The following diagram outlines the logical flow for disposing of this compound, ensuring no decision is left to chance.
Caption: Operational decision tree for segregating and processing halogenated aminopyridine waste streams.
Emergency Response: Spill Protocol
In the event of a spill, immediate containment is necessary to prevent environmental contamination and personnel exposure.
-
Evacuate & Ventilate: Clear the immediate area.
-
PPE: Don double nitrile gloves, safety goggles, and a P100 respirator (if dust is present).
-
Solid Spill:
-
Do NOT dry sweep (creates dust).
-
Cover with a damp paper towel (dampened with inert solvent or water if compatible) to suppress dust.
-
Scoop into a disposable container.
-
-
Liquid Spill:
-
Absorb with vermiculite or chem-pads.[1]
-
Do not use combustible materials like sawdust.
-
-
Decontamination: Wipe the surface with a dilute surfactant solution. Test the surface pH to ensure no acidic residues remain.
References
-
Sigma-Aldrich. (2025).[1][8][9] Product Safety: this compound (CAS 1820604-11-2).[1][7] Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2025). Incineration to Manage PFAS and Halogenated Waste Streams. Retrieved from
-
ChemicalBook. (2025). SDS Data for Halogenated Aminopyridines. Retrieved from
-
BenchChem. (2025).[8] Safety and Handling of Fluorinated Organic Compounds. Retrieved from
-
Plastics Engineering. (2024).[3][10][11] Is It Safe To Incinerate Fluoropolymers? (Destruction Efficiency of C-F Bonds). Retrieved from
Sources
- 1. 2-AMINO-4-FLUOROPYRIDINE | 944401-77-8 [chemicalbook.com]
- 2. biochemopharma.fr [biochemopharma.fr]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. capotchem.com [capotchem.com]
- 6. rivm.nl [rivm.nl]
- 7. This compound | 1820604-11-2 [sigmaaldrich.com]
- 8. 4-AMINO-3,5-DIBROMOPYRIDINE | 84539-34-4 [chemicalbook.com]
- 9. 2-ブロモ-4-フルオロピリジン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. plasticsengineering.org [plasticsengineering.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
